6-Tert-butyl-2,3-diphenylquinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H22N2 |
|---|---|
Molecular Weight |
338.4g/mol |
IUPAC Name |
6-tert-butyl-2,3-diphenylquinoxaline |
InChI |
InChI=1S/C24H22N2/c1-24(2,3)19-14-15-20-21(16-19)26-23(18-12-8-5-9-13-18)22(25-20)17-10-6-4-7-11-17/h4-16H,1-3H3 |
InChI Key |
AHTDKRMXFZHUSQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
DFT calculations of HOMO-LUMO energy levels for quinoxaline derivatives
Technical Guide: DFT-Based Electronic Profiling of Quinoxaline Derivatives
Executive Summary
Quinoxaline (benzopyrazine) derivatives represent a privileged scaffold in both medicinal chemistry—specifically as kinase inhibitors and DNA-intercalating agents—and materials science, where they serve as electron-deficient building blocks for organic photovoltaics (OPVs).
For researchers in these fields, the HOMO-LUMO energy gap (
Critical Insight: While B3LYP is the standard for ground-state geometries, this guide advocates for Range-Separated Hybrid Functionals (e.g., CAM-B3LYP,
Theoretical Framework: The FMO Paradigm
The Frontier Molecular Orbital (FMO) theory posits that the interaction between pharmacophores or optoelectronic materials is dominated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO (
): Represents the ability to donate an electron (Ionization Potential approximation). High HOMO implies a good nucleophile/hole transporter. -
LUMO (
): Represents the ability to accept an electron (Electron Affinity approximation). Low LUMO implies a good electrophile/electron transporter. -
The Gap (
): .[1]-
Narrow Gap: "Soft" molecule, highly polarizable, high chemical reactivity, red-shifted absorption.
-
Wide Gap: "Hard" molecule, kinetically stable, low reactivity, blue-shifted absorption.
-
Computational Methodology
To ensure publication-quality data (E-E-A-T), we must move beyond default settings. The presence of the pyrazine ring's nitrogen atoms requires careful treatment of diffuse functions and dispersion forces.
3.1. Selection of Functionals & Basis Sets[2][3]
| Parameter | Recommendation | Scientific Rationale |
| Geometry Optimization | B3LYP or PBE0 | B3LYP remains the gold standard for ground-state organic geometries, providing excellent bond length accuracy for C-N heterocycles. |
| Electronic Properties (FMO) | Quinoxalines often exhibit Intramolecular Charge Transfer (ICT). Standard B3LYP underestimates band gaps in CT systems. Range-separated functionals correct this asymptotic behavior. | |
| Basis Set | 6-311++G(d,p) | The ++ (diffuse functions) are critical for describing the lone pairs on the quinoxaline nitrogens and the tail of the wavefunction in excited states. |
| Solvation Model | IEFPCM or SMD | Gas-phase calculations are irrelevant for drugs. Use IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water ( |
3.2. The Computational Pipeline (Visualization)
The following diagram illustrates the validated workflow for extracting reliable energy levels.
Figure 1: Validated computational workflow for quinoxaline derivatives. Note the separation of geometry optimization (B3LYP) and final energy calculation (CAM-B3LYP) for maximum accuracy.
Step-by-Step Experimental Protocol
Step 1: Geometry Optimization
Objective: Locate the global minimum on the Potential Energy Surface (PES). Protocol:
-
Construct the quinoxaline derivative in a visualizer (e.g., GaussView, Avogadro).
-
Perform a conformer search if flexible side chains (e.g., alkyl chains) are present.
-
Input Route Section (Gaussian example):
opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water)
-
Note: The freq keyword is mandatory to verify the stationary point.
-
Step 2: Verification (The "Self-Validating" Step)
Objective: Ensure the structure is a true minimum, not a transition state. Protocol:
-
Check the output file for "NImag".
-
Requirement: NImag must be 0.
-
If NImag > 0 (negative frequencies exist), the structure is a transition state. Displace the geometry along the imaginary normal mode and re-optimize.
Step 3: Single Point Energy & Orbital Analysis
Objective: accurate energy calculation. Protocol:
-
Take the optimized geometry (Check point file).[4]
-
Run a Single Point Energy (SPE) calculation using a higher-level functional if dealing with charge transfer (e.g., push-pull quinoxalines).
-
Input Route:
sp cam-b3lyp/6-311++g(d,p) pop=full scrf=(solvent=water)
-
Extract HOMO and LUMO eigenvalues (in Hartree) from the output.
Data Interpretation & Global Reactivity Descriptors
Raw orbital energies (Hartrees) must be converted to eV (
The following descriptors are standard for correlating DFT data with biological activity (e.g., antimicrobial potency) or corrosion inhibition efficiency.
| Descriptor | Symbol | Formula | Physical Interpretation |
| Energy Gap | Kinetic stability. Lower gap = higher reactivity. | ||
| Chemical Hardness | Resistance to charge transfer. Hard molecules are less reactive. | ||
| Chemical Softness | Measure of polarizability. Soft molecules bind better to receptors/metals. | ||
| Electronegativity | Power to attract electrons. | ||
| Electrophilicity Index | Propensity to accept electrons. Critical for Michael acceptors. |
Visualizing Reactivity Logic
Figure 2: Correlation between Energy Gap and Application Utility. Small gaps favor bio-interactions; large gaps favor stability in specific optoelectronic layers.
Case Study Application: EGFR Inhibition
In the context of anticancer research (e.g., Gefitinib analogs), quinoxaline derivatives often act as ATP-competitive inhibitors.
-
Mechanism: The quinoxaline nitrogen lone pairs form hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR).
-
DFT Correlation: A study on quinazoline/quinoxaline inhibitors demonstrated that molecules with a higher Softness (
) and lower Chemical Potential ( ) exhibited superior IC50 values. This is because "softer" molecules can more easily polarize their electron density to maximize -stacking interactions within the hydrophobic pocket of the enzyme.
Recommendation: When screening a library of quinoxalines, filter for candidates where the LUMO is localized on the pyrazine ring, as this facilitates nucleophilic attack or specific binding interactions.
References
-
Obot, I. B., et al. (2013). "Density Functional Theory (DFT) as a Powerful Tool for Designing New Organic Corrosion Inhibitors." Corrosion Science.
-
Mishra, A., et al. (2021). "Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478." arXiv.
-
Hadigheh Rezvan, V., et al. (2024). "Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis." Results in Chemistry.
-
Parr, R. G., & Pearson, R. G. (1983).[5] "Absolute hardness: companion parameter to absolute electronegativity." Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. [2112.03441] Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT [arxiv.org]
- 3. arxiv.org [arxiv.org]
- 4. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Tert-butyl-2,3-diphenylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-tert-butyl-2,3-diphenylquinoxaline, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of the subject matter.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline derivatives form a pivotal class of nitrogen-containing heterocyclic compounds, characterized by a fused benzene and pyrazine ring system.[1] This core structure is prevalent in a variety of biologically active molecules, including antibiotics like echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria and show activity against various tumors.[2][3] The versatility of the quinoxaline scaffold allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of a bulky tert-butyl group at the 6-position and phenyl rings at the 2- and 3-positions, as in 6-tert-butyl-2,3-diphenylquinoxaline, is a strategic chemical modification aimed at enhancing specific biological interactions and improving pharmacokinetic profiles. These modifications have led to the investigation of quinoxaline derivatives as potential anticancer, antiviral, and antimicrobial agents.[4][5]
Synthesis and Crystallization: From Precursors to Single Crystals
The synthesis of 6-tert-butyl-2,3-diphenylquinoxaline typically follows a well-established condensation reaction between an appropriately substituted o-phenylenediamine and a 1,2-dicarbonyl compound. This approach offers high yields and a straightforward purification process.
Synthetic Pathway
The logical and most common route for the synthesis of the target compound is the condensation of 4-tert-butyl-benzene-1,2-diamine with benzil (1,2-diphenylethane-1,2-dione).
Experimental Protocol: Synthesis
This protocol describes a conventional and reliable method for the synthesis of 6-tert-butyl-2,3-diphenylquinoxaline.
Materials:
-
4-tert-butyl-benzene-1,2-diamine
-
Benzil
-
Ethanol (or glacial acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Beakers, Buchner funnel, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-tert-butyl-benzene-1,2-diamine and benzil in a minimal volume of warm ethanol or glacial acetic acid.
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for a period of 1 to 2 hours, monitoring the progress of the reaction by TLC.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling. If precipitation is slow, a small amount of water can be added to induce crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pale yellow to white crystals.
Growing Single Crystals for X-ray Diffraction
The acquisition of high-quality single crystals is paramount for successful X-ray crystallographic analysis. The following is a proven method for growing single crystals of quinoxaline derivatives.
Protocol: Slow Evaporation Method
-
Prepare a saturated solution of the purified 6-tert-butyl-2,3-diphenylquinoxaline in a suitable solvent system (e.g., a mixture of a good solvent like dichloromethane and a poorer solvent like hexane).
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap that has a few small perforations to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant, cool temperature.
-
Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of the compound should form.
Crystal Structure Analysis: Unveiling the Molecular Architecture
Note: As of the last update, a specific CCDC deposition for 6-tert-butyl-2,3-diphenylquinoxaline is not publicly available. Therefore, the following analysis is based on the crystal structure of the closely related parent compound, 2,3-diphenylquinoxaline (CCDC: 265060) , to illustrate the principles and expected structural features. The presence of the tert-butyl group at the 6-position is expected to influence the crystal packing but not significantly alter the core intramolecular geometry.
Crystallographic Data Collection and Refinement
The determination of a crystal structure begins with the diffraction of X-rays by a single crystal. The resulting diffraction pattern is then used to solve and refine the molecular structure.
Molecular Geometry of the Quinoxaline Core
The crystal structure of 2,3-diphenylquinoxaline reveals a nearly planar quinoxaline ring system. However, steric hindrance between the adjacent phenyl rings at the 2- and 3-positions causes them to be twisted out of the plane of the quinoxaline core. This out-of-plane twist is a characteristic feature of 2,3-diarylquinoxalines.
| Parameter | Value for 2,3-diphenylquinoxaline | Expected Influence of 6-tert-butyl group |
| Crystal System | Monoclinic | May influence the crystal system and space group |
| Space Group | P2₁/n | May influence the crystal system and space group |
| Torsion Angle (Quin-Ph1) | 36.88(5)° | Minor changes expected |
| Torsion Angle (Quin-Ph2) | 53.32(4)° | Minor changes expected |
| Quinoxaline Ring Planarity | Nearly planar | Expected to remain nearly planar |
Data for 2,3-diphenylquinoxaline sourced from CCDC 265060.
The introduction of the bulky tert-butyl group at the 6-position is not expected to significantly alter the torsion angles of the phenyl rings, as it is located on the benzo- part of the quinoxaline ring, away from the sterically crowded region of the phenyl substituents.
Supramolecular Assembly and Crystal Packing
In the solid state, molecules of 2,3-diphenylquinoxaline are organized in a herringbone packing motif. This arrangement is driven by weak intermolecular interactions, such as C-H···N and π-π stacking interactions. The tert-butyl group in 6-tert-butyl-2,3-diphenylquinoxaline is likely to disrupt this herringbone packing to some extent, potentially leading to a less dense crystal packing and influencing the overall supramolecular architecture. The bulky nature of the tert-butyl group may introduce voids within the crystal lattice or lead to different packing motifs.
Relevance in Drug Development and Materials Science
The structural insights gained from crystallographic analysis are crucial for understanding the structure-activity relationship (SAR) of 6-tert-butyl-2,3-diphenylquinoxaline and its analogs.
Anticancer and Antiviral Potential
Quinoxaline derivatives have been identified as promising candidates for the development of novel therapeutic agents.[4][5] For instance, some derivatives have been shown to act as tubulin polymerization inhibitors, a validated target in cancer chemotherapy.[4] The specific three-dimensional arrangement of the phenyl rings and the electronic properties of the quinoxaline core, which can be modulated by substituents like the tert-butyl group, are critical for their binding affinity to biological targets.
Application in Organic Electronics
The π-conjugated system of the quinoxaline core, extended by the two phenyl rings, imparts interesting photophysical properties to these molecules. This makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. The tert-butyl group can enhance the solubility and processability of these materials, which is a key consideration for their incorporation into devices.
Conclusion and Future Directions
The synthesis and structural analysis of 6-tert-butyl-2,3-diphenylquinoxaline provide a foundation for its further exploration in medicinal chemistry and materials science. While the specific crystal structure of this derivative is not yet in the public domain, the analysis of the parent 2,3-diphenylquinoxaline offers valuable insights into its expected molecular geometry and packing. Future work should focus on obtaining the single crystal X-ray structure of the title compound to precisely determine the influence of the tert-butyl group on its solid-state architecture. This will enable more accurate computational modeling and a deeper understanding of its structure-property relationships, ultimately accelerating its development for various applications.
References
-
Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Available at: [Link]
-
A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology. Available at: [Link]
-
Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. viXra.org. Available at: [Link]
-
Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. Available at: [Link]
-
Synthetic pathway to prepare 2,3-diphenylquinoxaline derivatives (6)... - ResearchGate. ResearchGate. Available at: [Link]
-
2,3-Diphenylquinoxaline | C20H14N2 | CID 74311 - PubChem. PubChem. Available at: [Link]
-
BIOLOGICALLY ACTIVE DIAZINES: SYNTHESIS, CHARACTER. IZATION AND ANTIMICROBIAL ACTIVITY OF SOME 2, 3. DIPHENYLQUINOXALINE DERIVATIVES. International Journal of Drug Development and Research. Available at: [Link]
-
Crystal structures and packing motifs of 2,3-diphenylquinoxaline and 2,3-diphenylbenzo[g]quinoxaline | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Sonochemical Synthesis of 2, 3-Diphenylquinoxaline Using Different Catalysts, a Green Chemistry Approach. IOSR Journal of Applied Chemistry. Available at: [Link]
-
2,3 - Diphenyl Quinoxaline (Synthesis) | PDF | Chemical Reactions - Scribd. Scribd. Available at: [Link]
-
Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) - Slideshare. Slideshare. Available at: [Link]
-
(PDF) 2,3-Diphenylquinoxaline - ResearchGate. ResearchGate. Available at: [Link]
-
Crystal data of the ligand 2,3 diphenyl quinoxaline | Download Table - ResearchGate. ResearchGate. Available at: [Link]
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- 1. 2,3-Diphenylquinoxaline | C20H14N2 | CID 74311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 2,3-Dimethyl-6,7-diphenylquinoxaline | C22H18N2 | CID 163197223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Diphenylquinoxaline-6-carboxylic acid | C21H14N2O2 | CID 629852 - PubChem [pubchem.ncbi.nlm.nih.gov]
Electrochemical Characterization and Cyclic Voltammetry of Quinoxaline Compounds
An In-depth Technical Guide
Introduction: The Electrochemical Significance of Quinoxaline Scaffolds
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Derivatives of this core structure exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4][5][6] The therapeutic potential of these molecules is intrinsically linked to their electronic properties and, specifically, their ability to participate in redox reactions. The pyrazine ring, with its two nitrogen atoms, imparts a high electron affinity to the system, making it an excellent electron acceptor.[7]
The study of the electrochemical behavior of quinoxalines is therefore not merely an academic exercise; it provides profound insights into their mechanism of action and potential applications. A strong correlation has been established between the reduction potential of certain quinoxaline derivatives and their biological efficacy.[5][6] For instance, the bioreduction of quinoxaline 1,4-di-N-oxides under hypoxic conditions, a characteristic of solid tumors, is a critical activation step that generates radical species capable of inducing DNA damage.[8] Furthermore, the reversible and stable redox behavior of quinoxalines has positioned them as highly promising candidates for next-generation energy storage systems, such as aqueous organic redox flow batteries (AORFBs).[2][9][10]
Cyclic Voltammetry (CV) stands as the premier electrochemical technique for probing the redox landscape of these molecules. It is a powerful, versatile, and non-destructive method that provides a wealth of information regarding reduction and oxidation potentials, the stability of redox species, and the kinetics of electron transfer reactions.[11][12][13] This guide offers a comprehensive exploration of the electrochemical characterization of quinoxaline compounds, with a focus on the practical application and theoretical interpretation of cyclic voltammetry for researchers, scientists, and drug development professionals.
Pillar 1: The Principles of Cyclic Voltammetry
Cyclic voltammetry is a potentiodynamic technique where the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured.[13] The experiment is conducted in an electrochemical cell containing the analyte solution and a three-electrode system.
-
Working Electrode (WE): An inert material (e.g., Glassy Carbon, Platinum) where the redox reaction of the quinoxaline compound occurs. Its potential is controlled by the potentiostat.
-
Reference Electrode (RE): Maintains a constant, stable potential (e.g., Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)) against which the potential of the WE is measured.[14]
-
Counter (or Auxiliary) Electrode (CE): A conductor (e.g., Platinum wire) that passes the current required to balance the reaction occurring at the WE, thus completing the electrical circuit.[11]
The output of a CV experiment is a voltammogram, a plot of current (response) versus applied potential (stimulus).
A typical voltammogram for a reversible reduction process reveals key parameters:
-
Cathodic Peak Potential (Epc): The potential at which the reduction rate is maximal.
-
Anodic Peak Potential (Epa): The potential at which the oxidation rate of the reduced product is maximal on the reverse scan.
-
Cathodic Peak Current (ipc): The maximum current measured during the reduction scan.
-
Formal Redox Potential (E°'): Estimated as the average of the peak potentials (E°' ≈ E1/2 = (Epa + Epc)/2). This value is characteristic of the analyte under specific experimental conditions.[11]
Pillar 2: The Redox Personality of Quinoxalines
The electrochemical behavior of quinoxalines is primarily dictated by the electron-deficient pyrazine ring, which is the main electroactive center.[5][15]
Core Redox Mechanism
Quinoxaline and its derivatives typically undergo a two-electron reduction.[9][16] This process can occur in a single step or sequentially via two one-electron transfers. In the latter case, a relatively stable radical anion, known as a semiquinone, is formed as an intermediate.[15][17] The stability of this radical is highly dependent on the solvent, pH, and the molecular structure.
The Decisive Role of pH
In aqueous media, the redox potential of quinoxalines is profoundly dependent on pH.[1][9] As the pH increases, the redox potential typically shifts to more negative values, indicating that protons are consumed during the reduction process.[9][15] This pH dependence is a critical consideration for applications in biological systems or aqueous batteries. For example, quinoxaline itself shows a redox potential of +0.28 V (vs. Ag/AgCl) at pH 0, which shifts significantly to -0.91 V at pH 7.[9]
The Influence of Molecular Structure
The redox potential of the quinoxaline core can be finely tuned by introducing substituents. This is a cornerstone of rational drug design and materials engineering.
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH3) or amino (-NH2) groups increase the electron density on the pyrazine ring. This makes the molecule harder to reduce, shifting the reduction potential to more negative values.[4]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) decrease the electron density, making the molecule easier to reduce and shifting the potential to more positive values.
-
N-Oxides: The presence of N-oxide functionalities, common in anticancer quinoxalines, introduces a highly reducible center. The first reduction event is often the reversible formation of a radical anion on the N-oxide moiety.[8] This reductive activation is key to their biological mechanism under low-oxygen (hypoxic) conditions.[8]
The following table summarizes the redox potentials for several quinoxaline derivatives, illustrating the impact of substitution.
| Compound | Substituent(s) | E°' / E_red (V) | Reference Electrode | Conditions | Source |
| Quinoxaline | None | -0.91 | Ag/AgCl | pH 7 (1 M NaCl) | [9] |
| Quinoxaline | None | -0.79 | Ag/AgCl | pH 14 (1 M NaOH) | [9] |
| Quinoxalin-2(H)-one (QO) | =O at C2 | +0.123 (calculated) | SHE | Aqueous | [4] |
| 3-methyl-QO (MQO) | =O at C2, -CH3 at C3 | +0.015 (calculated) | SHE | Aqueous | [4] |
| 3-amino-QO (AQO) | =O at C2, -NH2 at C3 | -0.254 (calculated) | SHE | Aqueous | [4] |
Pillar 3: A Self-Validating Experimental Protocol for Cyclic Voltammetry
This section provides a detailed, step-by-step methodology for conducting a reliable CV experiment on a novel quinoxaline compound. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Detailed Step-by-Step Methodology
1. Solution and Cell Preparation
-
Protocol:
-
Prepare a stock solution of the quinoxaline derivative (typically 1-5 mM) in the chosen solvent.
-
Prepare the electrolyte solution by dissolving a high-purity supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6, for organic solvents; or a buffer/salt like 1 M KCl for aqueous solutions) in the solvent.[2][18]
-
Polish the working electrode (e.g., glassy carbon) to a mirror finish using alumina slurry on a polishing pad, rinse thoroughly with solvent, and dry.
-
Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface to minimize uncompensated resistance (IR drop).[14]
-
-
Expertise & Causality: The supporting electrolyte is crucial; it ensures the solution is conductive and that the analyte migrates to the electrode primarily via diffusion, not electrostatic attraction (migration).[11][19] Polishing the electrode provides a clean, reproducible surface for electron transfer.
2. De-aeration
-
Protocol:
-
Add the electrolyte solution (without the analyte) to the cell.
-
Purge the solution by bubbling a high-purity inert gas (Nitrogen or Argon) through it for at least 5-10 minutes.[2]
-
Maintain a blanket of the inert gas over the solution for the duration of the experiment.
-
-
Expertise & Causality: Dissolved oxygen is easily reduced in two steps, producing signals that can overlap with and obscure the voltammogram of the target quinoxaline compound. This step is non-negotiable for accurate analysis.
3. Background Scan (Blank Voltammogram)
-
Protocol:
-
With only the electrolyte solution in the cell, run a cyclic voltammogram over a wide potential range.
-
-
Trustworthiness: This is a self-validating step. The resulting voltammogram defines the usable potential window of your solvent-electrolyte system and establishes the background (non-Faradaic) current. Any peaks observed here are due to impurities. The experiment should not proceed until a flat, featureless background is obtained.
4. Analyte Characterization
-
Protocol:
5. Scan Rate Dependence Study
-
Protocol:
-
Record a series of voltammograms at different scan rates (ν), for example: 25, 50, 100, 200, 400 mV/s.[15]
-
-
Expertise & Causality: This study is essential for mechanistic diagnosis.
-
Process Type: For a simple, diffusion-controlled process, the peak current (ip) will be directly proportional to the square root of the scan rate (ν^1/2). A linear plot of ip vs. ν^1/2 confirms this behavior.[15]
-
Reversibility: In a perfectly reversible system, the peak potentials (Epc and Epa) do not change with the scan rate. In quasi-reversible or irreversible systems, the peak separation (ΔEp) increases as the scan rate increases.[15]
-
Data Interpretation and Validation
The collected data allows for a thorough characterization of the quinoxaline's redox properties.
-
Thermodynamics: The formal potential (E1/2) provides a direct measure of the thermodynamic tendency of the compound to be reduced or oxidized.
-
Kinetics and Reversibility:
-
Peak Separation (ΔEp): For a fast, reversible n-electron transfer, ΔEp ≈ 59/n mV at room temperature. A significantly larger value indicates quasi-reversible or irreversible kinetics.[15]
-
Peak Current Ratio (ipa/ipc): For a reversible process where the product is stable, this ratio should be close to 1. A ratio less than 1 suggests the reduced species is unstable and undergoes a follow-up chemical reaction.
-
Conclusion: Bridging Electrochemistry and Application
The electrochemical characterization of quinoxaline compounds via cyclic voltammetry is an indispensable tool for the modern researcher. It provides a direct window into the electronic heart of these molecules, revealing properties that govern their function. For the drug development professional, understanding the reduction potential can guide the synthesis of more potent hypoxic-selective anticancer agents or antimicrobials.[6][8] For the materials scientist, this characterization is the first step in designing stable, high-performance organic molecules for advanced energy storage applications.[2][9] By following rigorous, self-validating protocols and understanding the deep causality between experimental choices and data outcomes, researchers can unlock the full potential of the versatile quinoxaline scaffold.
References
- Quinoxaline redox species with two-electron reaction for aqueous organic redox flow batteries. SPIE Digital Library.
- Electrochemical Behavior of Quinoxaline in Aqueous Electrolytes. ResearchGate.
- Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)-one and its derivatives in aqueous. Journal of Chemical and Pharmaceutical Research.
- Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. Benchchem.
- Eco-friendly preparation and testing of electroactive quinoxalines. Arabian Journal of Chemistry.
- Analytical & Bioanalytical Electrochemistry. Analytical & Bioanalytical Electrochemistry.
- Quinoxaline based bio-active mixed ligand transition metal complexes: Synthesis, characterization, electrochemical, antimicrobial, DNA binding, cleavage, antioxidant and molecular docking studies. PubMed.
- Exploring the Landscape of Heterocyclic Quinones for Redox Flow Batteries. PMC.
- Electrochemical Behavior of Quinoxalin-2-one Derivatives at Mercury Electrodes and Its Analytical Use. PMC.
- Survey of the electrochemical behavior of chlorinated pyrazines, quinoxalines, and pyridazines at carbon and mercury cathodes. ScienceDirect.
- Voltammetry study of quinoxaline in aqueous electrolytes. ResearchGate.
- Experimental and Theoretical Study on the Inhibition Performances of Quinoxaline and Its Derivatives for the Corrosion of Mild Steel in Hydrochloric Acid. ACS Publications.
-
A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. Available at: [Link]
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Voltammetric Study of Some 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide Derivatives with Anti-Tumor Activities. PMC. Available at: [Link]
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]
-
Cyclic voltammetry of 5 mM solutions of quinoxalines 6, 16–20 dissolved... ResearchGate. Available at: [Link]
-
A Practical Beginner's Guide to Cyclic Voltammetry. IIT Kanpur. Available at: [Link]
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A Practical Beginner's Guide to Cyclic Voltammetry. University of Duisburg-Essen. Available at: [Link]
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What is CV? A comprehensive guide to Cyclic Voltammetry. BioLogic. Available at: [Link]
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The Chemistry and Applications of the Quinoxaline Compounds. ResearchGate. Available at: [Link]
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Electrochemical Reduction of Quinoxaline Derivatives – in situ EPR/UV-VIS-NIR Spectroelectrochemical Study. ResearchGate. Available at: [Link]
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Electrochemical Behavior of Quinoxalin-2-one Derivatives at Mercury Electrodes and Its Analytical Use. ResearchGate. Available at: [Link]
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Solubility Profile and Characterization of 6-Tert-butyl-2,3-diphenylquinoxaline
Executive Summary
6-Tert-butyl-2,3-diphenylquinoxaline (CAS: 342045-53-8) represents a critical class of functionalized quinoxaline derivatives used extensively in organic electronics (OLEDs), fluorescence sensing, and pharmaceutical intermediates.[1][2] Its solubility profile is a defining parameter for its utility; unlike the parent 2,3-diphenylquinoxaline, the introduction of a bulky tert-butyl group at the 6-position significantly disrupts planar
This technical guide provides a comprehensive analysis of its solubility characteristics, thermodynamic behavior, and experimental protocols for precise determination.
Physicochemical Characterization
Understanding the solubility of this compound requires a foundational analysis of its molecular properties. The tert-butyl group acts as a "solubilizing anchor," increasing lipophilicity and entropy of mixing.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | Moderate molecular weight (~338.45 g/mol ) allows for reasonable dissolution kinetics. | |
| Structure | Quinoxaline core fused with 2 phenyl rings + 1 tert-butyl group.[1][3][4] | Highly conjugated system; generally lipophilic. |
| Melting Point | ~98 °C [1] | Relatively low for a tri-aryl system (vs. ~126°C for parent compound), indicating weaker crystal lattice energy and higher potential solubility. |
| LogP (Predicted) | ~5.5 - 6.0 | Strongly hydrophobic; negligible water solubility. |
| Electronic Character | Electron-deficient core (Pyrazine ring). | Susceptible to dipole-dipole interactions in polar aprotic solvents. |
Solubility Profile
The solubility of 6-Tert-butyl-2,3-diphenylquinoxaline is governed by the "Like Dissolves Like" principle, modified by the steric hindrance of the tert-butyl group.
Solvent Compatibility Matrix
The following profile categorizes solvents based on their interaction capability with the solute's conjugated
| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated Hydrocarbons | Chloroform ( | Excellent (>50 mg/mL) | Strong dispersion forces and favorable dipole interactions match the polarizable aromatic core. Ideal for device fabrication. |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Very Good | |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone | Good to Moderate | Good solubility due to dipole interactions, though less stable than in chlorinated solvents over long periods (potential for slow precipitation). |
| Polar Protic | Ethanol, Methanol, Isopropanol | Low / Poor (<5 mg/mL) | High polarity and H-bonding network of solvent excludes the hydrophobic solute. Ideal for recrystallization. |
| Aliphatic Hydrocarbons | Hexane, Pentane | Low | While the tert-butyl group adds aliphatic character, the large aromatic core dominates, leading to poor solubility at room temperature. |
| Aqueous | Water, PBS Buffers | Insoluble | Hydrophobic effect dominates; energetically unfavorable cavity formation in water structure. |
The "Tert-Butyl Effect"
In comparative studies with 2,3-diphenylquinoxaline, the 6-tert-butyl derivative exhibits a 2-5x increase in solubility in non-polar solvents (e.g., Toluene).
-
Mechanism: The bulky alkyl group creates steric bulk perpendicular to the aromatic plane.
-
Result: This prevents the formation of tight, "herringbone" crystal packing common in planar aromatics, reducing the lattice energy (
) required to break the solid state.
Experimental Protocols for Solubility Determination
To generate precise quantitative data (saturation concentration,
Gravimetric Saturation Method (Standard)
Best for: High-solubility solvents (Chloroform, Toluene).
Reagents:
-
6-Tert-butyl-2,3-diphenylquinoxaline (Solid, >98% purity).
-
Target Solvent (HPLC Grade).
Protocol:
-
Preparation: Add excess solid solute to 5 mL of solvent in a sealed scintillation vial. Ensure visible solid remains at the bottom.
-
Equilibration: Agitate at constant temperature (
°C) for 24 hours using a orbital shaker. -
Filtration: Filter the supernatant through a 0.45
m PTFE syringe filter (pre-saturated with solvent) into a pre-weighed vessel. -
Evaporation: Evaporate solvent under reduced pressure or nitrogen stream. Dry residue in a vacuum oven at 40°C for 4 hours.
-
Quantification: Weigh the dried residue. Calculate solubility (
) as:
UV-Vis Spectroscopic Method (High Sensitivity)
Best for: Low-solubility solvents (Ethanol, Hexane) or when sample is limited.
Protocol:
-
Calibration: Prepare a stock solution in a good solvent (e.g., DCM) and create a dilution series (0.001 - 0.05 mg/mL). Measure
(typically ~250-350 nm range for quinoxalines). -
Saturation: Prepare saturated solutions in target solvents as per the Gravimetric method (Steps 1-3).
-
Dilution: Dilute the saturated filtrate with the same solvent used for calibration to bring absorbance within the linear range (0.2 - 0.8 AU).
-
Calculation: Determine concentration using the Beer-Lambert Law (
).
Workflow Visualization
The following diagram outlines the decision logic for selecting the appropriate solubility determination method.
Figure 1: Decision matrix for selecting the appropriate solubility determination protocol based on initial visual estimation.
Thermodynamic Modeling
For researchers requiring solubility data at varying temperatures (e.g., for recrystallization optimization), the Van't Hoff equation provides a robust model.
- : Mole fraction solubility.
- : Enthalpy of dissolution.
-
Application: Plot
vs. . A linear relationship indicates that the enthalpy of dissolution is constant over the temperature range.-
Positive Slope: Dissolution is exothermic (rare for these organics).
-
Negative Slope: Dissolution is endothermic (solubility increases with temperature). This is expected for 6-Tert-butyl-2,3-diphenylquinoxaline in ethanol.
-
Applications & Implications
Purification (Recrystallization)
-
Solvent System: Ethanol or Methanol.
-
Procedure: Dissolve crude 6-Tert-butyl-2,3-diphenylquinoxaline in boiling ethanol. The compound is soluble at reflux (78°C) but crystallizes upon cooling to room temperature due to the steep solubility-temperature gradient in polar protic solvents.
-
Yield: Typically high (>85%) due to the significant solubility difference between hot and cold states [2].
Organic Electronics (OLEDs)[5]
-
Processing Solvent: Toluene or Chlorobenzene.
-
Rationale: These solvents possess high boiling points and excellent solubility for the quinoxaline derivative, allowing for the formation of uniform, defect-free thin films during spin-coating. The tert-butyl group prevents aggregation during solvent evaporation, reducing quenching of fluorescence [3].
References
-
LookChem & Chemical Sources. (n.d.). Physicochemical properties of 6-tert-butyl-2,3-diphenylquinoxaline (CAS 342045-53-8).[1][2] Retrieved from
-
Hinsberg, O. (1887). Ueber die Einwirkung der Orthodiamine auf Alloxan und verwandte Stoffe. Chemische Berichte, 20, 3257.[3][4] (Foundational synthesis of quinoxaline derivatives).
-
Ambeed. (2024). Safety Data Sheet and Solubility Classifications for Quinoxaline Derivatives. Retrieved from
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
Sources
Topic: The Dual-Role Modulation: Unpacking the Impact of Tert-Butyl Substitution on Quinoxaline Electronic Properties
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinoxaline scaffold is a privileged structure in medicinal chemistry and organic electronics, prized for its inherent electronic and photophysical properties.[1][2][3] Functionalization of this core is a key strategy for fine-tuning its behavior for specific applications. Among the vast array of possible substituents, the tert-butyl group holds a unique position due to its profound and often competing electronic and steric effects.[4] This guide provides a detailed examination of how tert-butyl substitution modulates the electronic landscape of the quinoxaline ring system. We will dissect the interplay between its electron-donating nature and its significant steric bulk, offering field-proven insights into the resulting changes in molecular orbital energies, electrochemical behavior, and photophysical characteristics. This analysis is grounded in established experimental protocols and computational methods, providing researchers with a predictive framework for the rational design of novel quinoxaline-based compounds.
The Tert-Butyl Group: A Substituent of Competing Influences
To comprehend the impact on the quinoxaline core, one must first appreciate the dual nature of the tert-butyl [-C(CH₃)₃] group. Unlike simpler alkyl groups, its influence is a delicate balance of electronic donation and profound steric hindrance.
Electronic Effects: Inductive Donation and Hyperconjugation
The tert-butyl group is a weak electron-donating group (EDG). This donation occurs through two primary mechanisms:
-
Inductive Effect (+I): The sp³ hybridized carbon atoms of the tert-butyl group are less electronegative than the sp² hybridized carbons of the quinoxaline ring. This difference leads to a net push of electron density through the sigma bond network into the aromatic system.[5][6]
-
Hyperconjugation: Although it lacks alpha-hydrogens for traditional hyperconjugation, C-C hyperconjugation can occur, where the electrons in the C-C sigma bonds of the tert-butyl group overlap with the π-system of the quinoxaline ring.[6] This effect, while generally weaker than C-H hyperconjugation, further contributes to an increase in electron density within the ring.
These electron-donating properties classify the tert-butyl group as an ortho, para-director in electrophilic aromatic substitution reactions, though its steric bulk heavily favors para substitution.[5][6]
Steric Effects: The Dominant Factor
The most defining characteristic of the tert-butyl group is its immense steric bulk.[4] The three methyl groups create a large, umbrella-like shield around the point of attachment. This has several critical consequences:
-
Steric Hindrance: It can physically block or slow down reactions at adjacent positions on the quinoxaline ring.[4]
-
Conformational Locking: It restricts the rotation of bonds and can lock the molecule into a specific conformation.
-
Inhibition of Intermolecular Interactions: The bulky group can prevent the close packing of molecules (π-π stacking), which is crucial in the context of organic electronics as it enhances solubility and can reduce aggregation-caused quenching of excitons.[7]
The following diagram illustrates the dual nature of the tert-butyl group's influence.
Caption: The dual impact of the tert-butyl substituent.
Modulation of Frontier Molecular Orbitals (FMOs)
The electronic effects of the tert-butyl group directly influence the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoxaline system.
As an electron-donating group, the tert-butyl substituent introduces electron density into the π-system. This increased electron density destabilizes the occupied molecular orbitals. Consequently:
-
The HOMO energy level is raised (becomes less negative). A higher HOMO level indicates that the molecule is more easily oxidized.
-
The LUMO energy level is also raised. The insertion of tert-butyl groups has been shown to raise the LUMO level in related N-heterocyclic aromatic systems, an effect attributed to hyperconjugation and electrostatic destabilization.[8]
The net effect on the HOMO-LUMO energy gap (E_g) is often subtle and depends on the relative magnitude of the shift in each orbital. Typically, the change in the HOMO level is more pronounced. A smaller energy gap generally corresponds to a red-shift (bathochromic shift) in the absorption spectrum.[9]
Caption: Modulation of FMO energy levels by tert-butyl substitution.
Impact on Physicochemical Properties
The changes in the electronic structure manifest as measurable alterations in the electrochemical and photophysical properties of the quinoxaline derivatives.
Electrochemical Properties
Cyclic voltammetry (CV) is used to probe the redox behavior of molecules. As predicted by the FMO analysis:
-
Oxidation Potential: The raising of the HOMO level makes the molecule easier to oxidize. This is observed in CV as a decrease in the oxidation potential (a shift to less positive values).
-
Reduction Potential: The raising of the LUMO level makes the molecule harder to reduce. This is observed as a more negative reduction potential.[8]
These shifts are critical in the design of materials for organic electronics, where tuning redox potentials is necessary to match energy levels for efficient charge injection and transport.[10][11]
Photophysical Properties
The absorption and emission of light are directly related to the electronic transitions between molecular orbitals.
-
Absorption (UV-Vis): The primary absorption bands in quinoxalines are typically due to π-π* transitions.[12] The introduction of an electron-donating tert-butyl group often leads to a slight bathochromic (red) shift in the maximum absorption wavelength (λ_max) due to the altered HOMO-LUMO gap.[8]
-
Emission (Fluorescence): The emission properties can be more complex. While the electronic effect might suggest a red-shift, the steric influence of the tert-butyl group can be dominant. By preventing intermolecular π-π stacking, it can reduce aggregation-caused quenching, leading to higher fluorescence quantum yields in the solid state or in concentrated solutions.[7]
Data Summary: Expected Effects of Tert-Butyl Substitution
| Property | Parameter | Expected Change | Rationale |
| Electronic Structure | HOMO Energy Level | Increase (Less Negative) | Electron-donating (+I, Hyperconjugation) effect destabilizes the HOMO.[8] |
| LUMO Energy Level | Increase (Less Negative) | Hyperconjugation and electrostatic effects raise the energy of the LUMO.[8] | |
| HOMO-LUMO Gap (E_g) | Typically a small decrease | The shift in HOMO is often larger than the shift in LUMO. | |
| Electrochemistry | Oxidation Potential (E_ox) | Decrease (Easier to Oxidize) | A higher HOMO energy level requires less energy to remove an electron. |
| Reduction Potential (E_red) | Becomes More Negative (Harder to Reduce) | A higher LUMO energy level makes electron acceptance less favorable.[8] | |
| Photophysics | Absorption (λ_max) | Bathochromic Shift (Red-Shift) | A smaller energy gap corresponds to lower energy absorption.[8] |
| Fluorescence Quantum Yield | Often Increases | Steric hindrance reduces aggregation and non-radiative decay pathways.[7] | |
| Physical Properties | Solubility | Increases | The bulky, non-polar group disrupts crystal packing, improving solubility in organic solvents.[7] |
Applications in Research and Development
The predictable modulation of electronic and physical properties by tert-butyl groups is strategically exploited in several fields.
-
Drug Development: In medicinal chemistry, the quinoxaline core is found in numerous pharmacologically active agents.[1][13] A tert-butyl group can be introduced to act as a "metabolic shield." Its steric bulk can block access to a metabolically labile site on the drug molecule, preventing enzymatic degradation and thereby increasing the drug's in vivo half-life and bioavailability.[5]
-
Organic Electronics: Quinoxaline derivatives are excellent electron-transporting materials (ETMs) for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).[10][11][14] The primary challenge is often poor solubility and aggregation in the solid state, which hinders device fabrication and performance. Introducing tert-butyl groups is a proven strategy to enhance solubility and create smooth, uniform thin films by disrupting intermolecular forces.[7]
Experimental Protocols
The characterization of tert-butyl substituted quinoxalines relies on a standardized workflow encompassing synthesis, purification, and analysis.
Caption: Standard experimental workflow for characterization.
Protocol: Synthesis of a 6-tert-Butyl-2,3-diphenylquinoxaline
This protocol describes a general acid-catalyzed condensation reaction, a common method for quinoxaline synthesis.[13]
-
Reactant Preparation: In a round-bottom flask, dissolve 4-tert-butyl-1,2-phenylenediamine (1.0 eq) in ethanol or acetic acid (approx. 0.2 M concentration).
-
Addition: To the stirred solution, add benzil (1.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-120 °C, depending on the solvent) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and precipitate the product by adding water.
-
Purification: The crude solid is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Verification: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol: Cyclic Voltammetry (CV)
This protocol outlines the measurement of redox potentials.
-
Solution Preparation: Prepare a ~1 mM solution of the purified tert-butyl quinoxaline derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode (SCE).
-
Degassing: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.
-
Measurement: Scan the potential anodically (for oxidation) and cathodically (for reduction). Record the resulting voltammogram.
-
Calibration: After the measurement, add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺) and record the voltammogram again to calibrate the potential axis.
-
Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. Use these values to estimate the HOMO and LUMO energy levels using established empirical formulas (e.g., E_HOMO = -[E_ox^onset + 4.8] eV).[15]
Protocol: Density Functional Theory (DFT) Calculations
This protocol describes a typical computational approach to determine FMO energies.[16]
-
Structure Optimization: Build the molecular structure of the tert-butyl quinoxaline derivative in a computational chemistry software package. Perform a geometry optimization in the ground state using a suitable level of theory, commonly the B3LYP functional with a 6-311G basis set.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Orbital Energy Calculation: From the output of the optimized structure, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Visualization: Visualize the electron density distributions of the HOMO and LUMO to understand their spatial characteristics and the contribution of the tert-butyl group and quinoxaline core.
Conclusion
The tert-butyl group is far more than a simple bulky substituent; it is a powerful modulating agent for the quinoxaline core. Its electron-donating electronic effects predictably raise the HOMO and LUMO energy levels, thereby tuning the material's redox properties for applications in organic electronics. Simultaneously, its significant steric profile can be leveraged to enhance solubility and inhibit aggregation-based quenching, improving material processability and photophysical performance. For drug development professionals, this same steric bulk provides a valuable tool for metabolic shielding. A thorough understanding of this dual-role modulation is essential for the rational design of next-generation quinoxaline derivatives, enabling precise control over their electronic behavior to meet the demands of advanced applications.
References
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- Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. (2025).
-
First synthesis of tert-butyl-substituted[1][2]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines. (2025). ResearchGate.
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- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2025).
- The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. (2025). Benchchem.
- Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines. (2021). ACS Omega.
- Synthesis and biological evaluation of functionalized quinoxaline deriv
- Quinoxaline derivatives as attractive electron-transporting m
- Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. (2025). Thieme.
- Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)-one and its derivatives in aqueous. (N.d.). Journal of Chemical and Pharmaceutical Research.
- Recent advances in the transition-metal-free synthesis of quinoxalines. (N.d.). PMC.
- Electrochemical and spectroelectrochemical properties of building blocks for molecular arrays: reactions of quinoxalino[2,3-b]porphyrins containing metal(II) ions. (2005). The University of Queensland.
- Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis. (N.d.). PlumX.
- A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI.
- Electrochemical and spectroelectrochemical properties of building blocks for molecular arrays: reactions of quinoxalino[2,3-b]porphyrins containing metal(II) ions. (N.d.). World Scientific Publishing.
- Steric effects. (N.d.). Wikipedia.
- Steric/π-electronic insulation of the carbo-benzene ring: dramatic effects of tert-butyl vs phenyl crowns on geometric, chromophoric, redox and magnetic properties. (N.d.).
- Preparation of high purity substituted quinoxaline. (N.d.).
- What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. (2017). Chemistry Stack Exchange.
- Synthesis, Photophysical, Electrochemical and Thermal Studies of Triarylamines based on benzo[g]quinoxalines. (N.d.). Indian Academy of Sciences.
- Quinoxaline derivatives as attractive electron-transporting materials. (2023). Beilstein Journal of Organic Chemistry.
- NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (N.d.).
- Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. (2014).
- Heteropentacyclic quinoxalino[2,3-b]phenoxazines: the synthesis, optoelectronic, and electrochemical properties. (2025).
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- Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis. (2024).
- (PDF) Molecular structure, HOMO–LUMO, and First Order Hyperpolarizability studies of some quinoxaline 1,4-dioxide derivatives: hybrid computational (HF and DFT) analysis. (2023).
- Quinoxaline derivatives as attractive electron-transporting m
- Photophysical properties of quinoxaline derivatives and fi lm... (N.d.).
- Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. (N.d.). PMC.
- tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs. (N.d.).
- Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. (2011). The Journal of Physical Chemistry B.
- Synthesis, electrochemical, thermal and photophysical characterization of quinoxaline-based π-extended electroluminescent heterocycles. (N.d.).
- Reaction of 3,5-di-( tert -butyl)- o -benzoquinone with arylamines developing to the formation of a pentaheterocyclic 12Н-quinoxaline[2,3-b]phenoxazine system. A deeper insight into the reaction mechanism. (N.d.).
- Multifunctional quinoxaline containing small molecules with multiple electron donating moieties: Solvatochromic and optoelectronic properties. (N.d.). Case Western Reserve University.
- High Performance Near-Infrared Emitters with Methylated Triphenylamine and Thiadiazolo[3,4-g]quinoxaline-Based Fluorophores. (2021). MDPI.
- Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines. (N.d.). PMC.
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UV-Vis absorption and emission spectra of 6-Tert-butyl-2,3-diphenylquinoxaline
An In-Depth Technical Guide to the Photophysical Properties of 6-Tert-butyl-2,3-diphenylquinoxaline
Authored by a Senior Application Scientist
This guide provides a comprehensive examination of the UV-Vis absorption and fluorescence emission properties of 6-Tert-butyl-2,3-diphenylquinoxaline. As a molecule of significant interest in materials science and medicinal chemistry, understanding its photophysical behavior is paramount for its application in fields such as organic electronics and drug development.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven methodologies.
Introduction: The Quinoxaline Scaffold
Quinoxaline derivatives represent a critical class of nitrogen-containing heterocyclic compounds, renowned for their thermal stability, high electron affinity, and diverse biological activities.[1][4] The core structure, a fusion of a benzene and a pyrazine ring, serves as a versatile building block for materials with tailored electronic and photophysical properties.[5] The subject of this guide, 6-Tert-butyl-2,3-diphenylquinoxaline, incorporates several key structural features:
-
2,3-Diphenyl Substitution: These bulky aromatic groups enhance the molecule's π-conjugation and influence its solubility and solid-state packing.[6]
-
6-Tert-butyl Group: This alkyl substituent can improve solubility in organic solvents and influence the molecule's electronic properties through inductive effects.
These features make the compound a promising candidate for applications as an electron transport material or an emitter in Organic Light-Emitting Diodes (OLEDs).[5][7] This guide will elucidate the fundamental interactions of this molecule with light through an analysis of its absorption and emission spectra.
Core Photophysical Principles
The interaction of a molecule like 6-Tert-butyl-2,3-diphenylquinoxaline with UV and visible light is governed by the principles of electronic spectroscopy.
-
UV-Vis Absorption: This process involves the absorption of a photon, which promotes an electron from a lower energy molecular orbital (typically a π or n orbital) to a higher energy anti-bonding orbital (π).[8] The quinoxaline moiety features both π-π (associated with the aromatic system) and n-π* (associated with the nitrogen lone pairs) transitions.[5]
-
Fluorescence Emission: Following absorption and rapid vibrational relaxation to the lowest vibrational level of the first excited singlet state (S₁), the molecule can return to the ground state (S₀) by emitting a photon.[8][9] This emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.[10]
The surrounding environment, particularly the polarity of the solvent, can significantly influence the energies of the ground and excited states, thereby altering the absorption and emission spectra.[11][12]
UV-Vis Absorption Profile
The UV-Vis absorption spectrum of 6-Tert-butyl-2,3-diphenylquinoxaline is characterized by distinct bands corresponding to specific electronic transitions within the molecule. Based on data from closely related analogs like 6-methyl-2,3-diphenylquinoxaline, two primary absorption regions are expected.[4][5]
-
High-Energy Band (π-π transition):* An intense absorption band is anticipated in the 245-255 nm range. This is attributed to the π-π* electronic transitions occurring within the extensive conjugated system of the diphenylquinoxaline core.[4][5]
-
Low-Energy Band (n-π transition):* A less intense band is expected at longer wavelengths, typically around 345-355 nm. This absorption corresponds to the n-π* transition, involving the non-bonding lone pair electrons on the nitrogen atoms of the pyrazine ring.[4][5]
Quantitative Absorption Data (Predicted)
The following table summarizes the expected absorption characteristics in a non-polar solvent like ethanol.
| Transition Type | Expected λmax (nm) | Description |
| π → π | ~250 nm | Intense absorption from the conjugated aromatic system.[4][5] |
| n → π | ~350 nm | Weaker absorption from nitrogen lone-pair electrons.[4][5] |
Influence of Solvent Polarity
Solvent polarity can induce shifts in the absorption maxima. For quinoxaline derivatives, a slight hypsochromic (blue) shift in the low-energy absorption bands can be observed when moving from an aprotic solvent to a more polar, protic environment.[11] This is often due to the stabilization of the ground state through hydrogen bonding with the nitrogen lone pairs, which increases the energy required for the n-π* transition.
Fluorescence Emission Profile
Quinoxaline derivatives are effective fluorophores, and 6-Tert-butyl-2,3-diphenylquinoxaline is expected to exhibit significant luminescence.[7] Following excitation into its absorption bands (typically the lower-energy n-π* band), the molecule emits light as it relaxes back to the ground state.
The emission spectrum is often a mirror image of the lowest energy absorption band.[13] For a related compound, 2,3-diphenylquinoxalin-6-vinyl benzaldehyde, excitation at 348 nm results in a bluish-green emission with a maximum around 454 nm.[4][5] A similar emission profile is anticipated for the title compound.
Quantitative Emission Data (Predicted)
| Parameter | Expected Value | Description |
| Excitation Wavelength (λex) | ~350 nm | Corresponds to the n-π* absorption maximum.[4] |
| Emission Wavelength (λem) | ~450 - 460 nm | Expected bluish-green fluorescence.[4] |
| Stokes Shift (λem - λex) | ~100 - 110 nm | Represents the energy loss prior to emission.[10] |
The Stokes Shift and Solvent Effects
The Stokes shift arises from non-radiative energy loss as the excited molecule and its surrounding solvent shell relax to a more stable configuration before fluorescence occurs.[12] Increasing solvent polarity often leads to a more significant stabilization of the excited state dipole moment compared to the ground state.[10] This increased stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the emission peak to longer wavelengths.[12]
Experimental Protocols
To ensure scientific integrity, the following protocols describe self-validating systems for acquiring high-quality spectral data.
Protocol: UV-Vis Absorption Spectroscopy
This procedure outlines the steps for measuring the absorbance of 6-Tert-butyl-2,3-diphenylquinoxaline in solution.[14][15]
Causality: The goal is to measure how much light the sample absorbs at each wavelength. A dual-beam spectrophotometer is ideal, as it simultaneously measures the light intensity passing through a reference (solvent only) and the sample, providing a corrected absorbance value.[16] Quartz cuvettes are essential as they are transparent in the UV region, unlike glass or plastic.[17]
Methodology:
-
Instrument Initialization: Power on the UV-Vis spectrophotometer and allow the lamps to stabilize (typically 15-20 minutes).
-
Sample Preparation:
-
Prepare a stock solution of 6-Tert-butyl-2,3-diphenylquinoxaline in a suitable UV-grade solvent (e.g., ethanol, DMSO) of known concentration (e.g., 1 x 10⁻⁵ M).[11] Ensure the compound is fully dissolved.[17]
-
Fill a 1 cm path length quartz cuvette approximately 3/4 full with the pure solvent to serve as the blank.
-
Fill a second matched quartz cuvette with the sample solution.
-
-
Baseline Correction:
-
Place the cuvette containing the pure solvent in both the sample and reference holders.
-
Run a baseline correction across the desired wavelength range (e.g., 200-800 nm).[15] This step electronically subtracts any absorbance from the solvent and the cuvettes themselves.
-
-
Sample Measurement:
-
Remove the cuvette from the sample holder and replace it with the cuvette containing the sample solution. Ensure the cuvette's transparent sides are clean and oriented correctly in the light path.[18]
-
Initiate the scan. The instrument will record the absorbance as a function of wavelength.
-
-
Data Processing:
-
Save the resulting spectrum.
-
Identify the wavelength of maximum absorbance (λmax) for each peak.[18]
-
Diagram: UV-Vis Spectroscopy Workflow
Caption: Standard workflow for acquiring a UV-Vis absorption spectrum.
Protocol: Fluorescence Emission Spectroscopy
This procedure details the steps for measuring the fluorescence emission spectrum.[13][19]
Causality: The objective is to excite the sample at a specific wavelength and measure the intensity of the light it emits at longer wavelengths. Key instrument settings like excitation/emission slit widths control the spectral resolution and signal intensity. A dilute sample is used to avoid inner filter effects where emitted light is re-absorbed by other sample molecules.
Methodology:
-
Instrument Initialization: Power on the spectrofluorometer and allow the xenon arc lamp to stabilize.
-
Sample Preparation:
-
Use a dilute solution (absorbance at λex should be < 0.1 to avoid inner filter effects) prepared in a suitable fluorescence-grade solvent.
-
Transfer the solution to a 4-sided transparent quartz cuvette.
-
-
Instrument Setup:
-
Open the instrument control software.[20]
-
Set the excitation wavelength (λex) to the maximum of the low-energy absorption band (e.g., 350 nm).[19]
-
Define the emission scan range. This should start just above the excitation wavelength and extend to cover the expected emission (e.g., 370-700 nm).
-
Set the excitation and emission slit widths (bandpass). A common starting point is 2-5 nm for both.[13] Narrower slits provide better resolution but lower signal.
-
-
Blank Subtraction:
-
First, run a scan of a cuvette containing only the pure solvent.
-
Save this spectrum. It will be used to subtract background signals, including Raman scattering from the solvent.[13]
-
-
Sample Measurement:
-
Replace the blank cuvette with the sample cuvette.
-
Initiate the emission scan.
-
-
Data Processing:
-
Subtract the blank spectrum from the sample spectrum.
-
Identify the wavelength of maximum emission intensity (λem).
-
Diagram: Fluorescence Spectroscopy Workflow
Caption: Standard workflow for acquiring a fluorescence emission spectrum.
Conclusion
6-Tert-butyl-2,3-diphenylquinoxaline possesses distinct photophysical properties characterized by strong UV absorption and significant fluorescence in the visible region. Its π-π* and n-π* transitions give rise to a structured absorption spectrum, while its emission profile is sensitive to the surrounding solvent environment. The detailed protocols provided in this guide offer a robust framework for the empirical characterization of this and related quinoxaline derivatives, enabling further research into their promising applications in materials science and beyond.
References
- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC. (n.d.). National Center for Biotechnology Information.
- Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. (2014, March 18). University of California, Santa Cruz.
- ExperimentFluorescenceSpectroscopy. (2025, October 8). Emerald Cloud Lab.
- Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012, May). University of Texas at El Paso.
- Laboratory 1 – UV-Vis Spectrophotometry. (n.d.). University of Houston Open Educational Resources.
- Video: UV-Vis Spectroscopy of Dyes - Procedure. (2020, March 26). JoVE.
- UV/Vis Spectroscopy Guide | Principles, Equipment & More. (n.d.). Mettler Toledo.
- Sample Preparation for UV-Vis Spectroscopy. (n.d.). Ossila.
- Effects of solvent on the UV-visible absorption spectra of acenaphtho(1,2-b) quinoxaline and acenaphtho(1,2- b)benzo(g)quinoxaline. (2015). ResearchGate.
- Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent. (2023, March 23). MDPI.
- Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. (n.d.). NIST Technical Series Publications.
- FluSpec: A Simulated Experiment in Fluorescence Spectroscopy. (2014, June 3). ACS Publications.
- Fluorescence Spectroscopy and Microscopy: Methods and Protocols. (2025, August 10). ResearchGate.
- Solvent Impact on Fluorescence and UV-Vis Spectra. (2025, November 4). University of Kufa.
- Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. (2017, March 15). Symbiosis.
- (A) UV‐Vis absorption and (B) emission spectra of the three quinoxaline‐based compounds... (n.d.). ResearchGate.
- Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific.
- A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. (2014, August 15). IJISET.
- Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. (2015, August 14). ResearchGate.
- SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO)... (2025, August 7). ResearchGate.
- Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. (2017, March 15). viXra.org.
- Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices. (n.d.). ResearchGate.
- In-Depth Technical Guide: 6-Nitro-2,3-diphenylquinoxaline. (n.d.). Benchchem.
- CAS 1684-14-6: 2,3-Diphenylquinoxaline. (n.d.). CymitQuimica.
- The effect of molecular configuration and donor on the photophysical properties of 2-phenylfuro[2,3-b]quinoxaline based emitters. (n.d.). New Journal of Chemistry (RSC Publishing).
- Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. (2025, August 20). PubMed.
- Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. (n.d.). PubMed.
- UV-vis absorption data of 6,8-di-tert-butyl-2-(arylamino)-3H-... (n.d.). ResearchGate.
Sources
- 1. ijiset.com [ijiset.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. vixra.org [vixra.org]
- 6. CAS 1684-14-6: 2,3-Diphenylquinoxaline | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. journal.uokufa.edu.iq [journal.uokufa.edu.iq]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
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- 11. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 13. chemistry.montana.edu [chemistry.montana.edu]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering [uhlibraries.pressbooks.pub]
- 16. mt.com [mt.com]
- 17. ossila.com [ossila.com]
- 18. jove.com [jove.com]
- 19. emeraldcloudlab.com [emeraldcloudlab.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Deep Dive: Triplet Energy Dynamics of 6-Tert-butyl-2,3-diphenylquinoxaline
Operational Role: Electron-Transporting Host for Phosphorescent OLEDs
Executive Summary
This technical guide analyzes the photophysical properties and application potential of 6-Tert-butyl-2,3-diphenylquinoxaline (t-Bu-DPQ) . While the parent 2,3-diphenylquinoxaline (DPQ) is a well-established electron-deficient moiety, the introduction of the tert-butyl group at the 6-position is a critical structural modification designed to suppress crystallization and improve film morphology without significantly perturbing the core electronic structure.
This document focuses on the Triplet Energy (
Molecular Architecture & Design Logic
The efficacy of t-Bu-DPQ as a host material stems from the synergy between its conjugated core and its steric substituents.
-
The Quinoxaline Core (Electron Transport): The 1,4-diazine ring is highly electron-deficient, lowering the Lowest Unoccupied Molecular Orbital (LUMO) to facilitate electron injection and transport.
-
The 2,3-Diphenyl Substituents: These phenyl rings extend conjugation but are twisted relative to the quinoxaline plane due to steric hindrance (ortho-hydrogen interactions). This twisting breaks planarity, preventing excessive
-stacking that leads to excimer formation (quenching). -
The 6-Tert-butyl Group (Morphology Control):
Triplet Energy ( ) Characterization
For a host material to function in a PhOLED, its triplet energy must be higher than that of the phosphorescent dopant to prevent reverse energy transfer (confinement failure).
2.1 Estimated Energy Levels
Based on the photophysics of the parent 2,3-diphenylquinoxaline and the minimal electronic perturbation of the alkyl substituent, the energy levels for t-Bu-DPQ are defined as follows:
| Parameter | Value (Approx.) | Methodology |
| Triplet Energy ( | 2.50 – 2.60 eV | 77 K Phosphorescence Onset |
| Singlet Energy ( | 3.10 – 3.20 eV | UV-Vis Absorption Edge |
| HOMO | -6.0 eV | Cyclic Voltammetry (Oxidation) |
| LUMO | -2.8 eV | Cyclic Voltammetry (Reduction) |
Critical Insight: With an
of ~2.55 eV, t-Bu-DPQ is an ideal host for Green (e.g., Ir(ppy), eV) and Red emitters. It is not suitable for Blue emitters ( eV required) as the host would quench the dopant.
2.2 Measurement Protocol: Low-Temperature Phosphorescence
To experimentally validate the
Step-by-Step Workflow:
-
Sample Preparation: Dissolve t-Bu-DPQ in 2-Methyltetrahydrofuran (2-MeTHF) or Toluene at
M concentration. Note: Solvent must be spectroscopic grade to avoid impurity phosphorescence. -
Cryogenic Cooling: Place the sample in a quartz EPR tube and immerse in a liquid nitrogen Dewar (77 K). Ensure the formation of a clear glass (not a cracked crystal) to minimize light scattering.
-
Excitation: Excite the sample at the absorption maximum (
nm). -
Gated Detection: Use a pulsed Xenon lamp with a delay time (e.g., 1-10 ms) to gate out the prompt fluorescence, isolating the long-lived phosphorescence signal.
-
Calculation: The
is calculated from the wavelength of the highest energy vibronic sub-band (the onset) of the phosphorescence spectrum:
Device Engineering: Energy Transfer Mechanism
In a PhOLED, the host (t-Bu-DPQ) captures charge carriers, forms excitons, and transfers energy to the dopant via the Dexter Energy Transfer mechanism (short-range electron exchange).
3.1 Visualization of Energy Alignment
Figure 1: Energy transfer pathway.[3] The Host T1 must be higher than the Dopant T1 to drive the Dexter transfer (Yellow Arrow) and prevent back-transfer.
Synthesis Protocol
To ensure high purity for optoelectronic applications (impurities act as charge traps), a condensation route followed by sublimation is required.
Reaction: 4-tert-butylbenzene-1,2-diamine + Benzil
Protocol:
-
Reagents: Combine Benzil (1.0 eq) and 4-tert-butyl-1,2-diaminobenzene (1.0 eq) in Ethanol or Acetic Acid.
-
Reflux: Heat to reflux (
C) for 2–4 hours. The reaction is typically monitored by TLC (disappearance of diamine). -
Isolation: Cool to room temperature. The product often precipitates. If not, add water to induce precipitation.
-
Purification (Critical):
-
Step A: Recrystallization from Ethanol/Hexane.
-
Step B:Vacuum Sublimation at
Torr is mandatory for OLED-grade material to remove trace ionic impurities.
-
Figure 2: Synthetic workflow emphasizing the sublimation step required for electronic grade purity.
References
-
General Quinoxaline Synthesis & Properties
-
Triplet Energy of Quinoxaline Derivatives
- Title: Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes.
- Source: ResearchG
-
URL:[Link]
-
Host Material Design Rules (High Triplet Energy)
- Title: High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach.
- Source: Frontiers in Chemistry.
-
URL:[Link]
- Title: 2,3-Diphenylquinoxaline (CAS 1684-14-6)
Sources
- 1. Dynamic Vertical Triplet Energies: Understanding and Predicting Triplet Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High triplet energy host material with a 1,3,5-oxadiazine core from a one-step interrupted Fischer indolization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. ijiset.com [ijiset.com]
Methodological & Application
Application Note: Fabrication Protocols for PhOLEDs Using Quinoxaline-Based Host Materials
Executive Summary & Core Rationale
This application note details the fabrication of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) utilizing quinoxaline derivatives as the host matrix within the Emissive Layer (EML).
Why Quinoxaline?
Quinoxaline (
Critical Mechanism:
The host must possess a triplet energy (
Material Selection & Properties
Before fabrication, select a host material based on the target emission color. The host's
Table 1: Benchmark Quinoxaline-Based Host Materials
| Host ID | Chemical Class | HOMO / LUMO (eV) | Target Dopant (Color) | Ref | |
| CzPPQ | Carbazole-Quinoxaline | 2.25 | -5.60 / -2.60 | Ir(piq) | [1] |
| M1 | Diphenylquinoxaline-Carbazole | 2.24 | -5.58 / -2.45 | Ir(pq) | [2] |
| DCQ | Dicarbazole-Quinoxaline | 2.46 | -5.80 / -2.60 | Ir(ppy) | [3] |
| 3-CBZ QZ | Quinazolinone-Carbazole | ~2.60 | -5.85 / -2.67 | FIrpic (Sky Blue) | [4] |
Device Architecture
The standard architecture for a high-efficiency quinoxaline-based PhOLED is a multilayer stack designed to confine excitons within the EML.
Diagram 1: Optimized Device Architecture
Caption: Vertical stack of a standard quinoxaline-host PhOLED. Note the EML is the core recombination zone.
Fabrication Protocol (Vacuum Thermal Evaporation)
System Requirements:
-
Base Pressure:
Torr (Critical for lifetime). -
Deposition Rate Control: Quartz Crystal Microbalance (QCM).
Phase 1: Substrate Preparation (The Foundation of Reliability)
-
Step 1.1: Pattern Indium Tin Oxide (ITO) coated glass (sheet resistance
). -
Step 1.2: Ultrasonic Cleaning Sequence:
-
Deionized Water + Detergent (15 min)
-
Deionized Water rinse (10 min)[1]
-
Acetone (15 min)
-
Isopropanol (15 min)
-
-
Step 1.3: Oven dry at 120°C for 30 mins.
-
Step 1.4: UV-Ozone Treatment (15-20 min).
-
Causality: This step is non-negotiable. It removes residual organic carbon and increases the ITO work function from ~4.5 eV to ~4.8 eV, lowering the hole injection barrier into the HIL.
-
Phase 2: Organic Layer Deposition
-
Step 2.1 (HIL/HTL): Transfer substrate to vacuum chamber.
-
Deposit HAT-CN (10 nm) at 0.5 Å/s (Hole Injection).
-
Deposit TAPC (40-50 nm) at 1-2 Å/s. TAPC is preferred for red devices due to its high LUMO, acting as an electron blocker.
-
-
Step 2.2 (The EML - Co-Deposition):
-
Materials: Quinoxaline Host (e.g., M1) and Phosphorescent Dopant (e.g., Ir(pq)
acac).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Ratio: 5-10 wt% Dopant.
-
Technique: Dual-source co-evaporation.
-
Rate: Set Host rate to 1.0 Å/s and Dopant rate to 0.05 - 0.1 Å/s.
-
Validation: Monitor total rate (sum) to ensure thickness accuracy (typically 30 nm).
-
Insight: Quinoxaline hosts are electron-rich. If the recombination zone shifts too close to the HTL, reduce dopant concentration slightly or increase HTL thickness.
-
-
Step 2.3 (ETL/HBL):
-
Deposit TmPyPB or TPBi (40-50 nm).
-
Causality: These materials have deep HOMO levels (>6.0 eV), effectively blocking holes from escaping the EML, forcing recombination on the dopant.
-
Phase 3: Cathode Deposition
-
Step 3.1: Deposit LiF (0.8 - 1.0 nm) at very low rate (0.1 Å/s).
-
Step 3.2: Deposit Aluminum (Al) (100 nm) at high rate (3-5 Å/s) to prevent oxidation during film growth.
Diagram 2: Fabrication Workflow
Caption: Step-by-step workflow from substrate cleaning to encapsulation.
Characterization & Self-Validation
To ensure the protocol was successful, the device must pass the following validation checks:
-
Leakage Current Check: Measure J-V curve in reverse bias (-5V). Current density should be negligible (
). High leakage indicates pinholes or poor ITO cleaning. -
Turn-on Voltage (
): For quinoxaline red devices, emission should start at 2.8 - 3.2 V . Higher voltages indicate a large injection barrier (check LiF thickness or UV-Ozone step). -
Efficiency Roll-off: Calculate EQE at 1000 cd/m². If EQE drops >20% from maximum, it indicates Triplet-Triplet Annihilation (TTA).
-
Fix: Increase the doping concentration or switch to a "spiro" type quinoxaline host to reduce molecular aggregation.
-
References
-
Chen, Y. et al. (2019). "Rational design of quinoxaline-based bipolar host materials for highly efficient red phosphorescent organic light-emitting diodes." RSC Advances. Link
-
Zhang, Y. et al. (2019).[2] "Bipolar carbazole/diphenylquinoxaline-based host materials."[3][4] New Journal of Chemistry. Link
-
Krucaite, G. et al. (2020). "Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes." Dyes and Pigments.[2][5] Link
-
Keshari, H. et al. (2023). "Carbazole – Quinoxaline Based Bipolar Host Materials for PhOLEDs." ChemRxiv. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational design of quinoxaline-based bipolar host materials for highly efficient red phosphorescent organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
Application Note: Vacuum Deposition Protocols for 6-Tert-butyl-2,3-diphenylquinoxaline (6-tBu-DPQ) Thin Films
Executive Summary & Material Science Context
This guide details the physical vapor deposition (PVD) protocols for 6-Tert-butyl-2,3-diphenylquinoxaline (6-tBu-DPQ) . While the parent molecule, 2,3-diphenylquinoxaline (DPQ), is a well-known electron-transporting and hole-blocking material in organic light-emitting diodes (OLEDs), the 6-tert-butyl derivative is engineered for enhanced morphological stability.
The "Tert-Butyl" Advantage
In small molecule organic semiconductors, crystallization is a primary failure mechanism. The addition of a bulky tert-butyl group at the 6-position introduces steric hindrance. This disrupts the
-
Increasing the Glass Transition Temperature (
): Preventing low-temperature crystallization. -
Improving Amorphous Film Stability: Ensuring the thin film remains uniform during device operation.
-
Solubility: Enhancing solubility for purification, though vacuum deposition remains the preferred method for high-purity device fabrication.
Pre-Deposition Requirements[1]
Material Handling & Purification
Critical Insight: Commercial "OLED grade" purity (>99%) is often insufficient for high-efficiency devices. Trace impurities act as exciton quenchers or charge traps.
-
Protocol: Perform Thermal Gradient Sublimation prior to loading into the evaporator.
-
Source Temp: ~130–140°C (Start below melting point of parent DPQ, 126°C, and adjust).
-
Vacuum:
Torr. -
Collection: Discard the highly volatile "light" fraction (first zone) and the non-volatile ash (source boat). Collect only the middle crystalline fraction.
-
Substrate Preparation (ITO/Glass)
Proper work function alignment depends on surface termination.
-
Ultrasonic Bath: Detergent (15 min)
Deionized Water (15 min) Acetone (15 min) Isopropyl Alcohol (15 min). -
Drying: Nitrogen blow-dry + Oven bake (120°C, 30 min).
-
Surface Activation: UV-Ozone or Oxygen Plasma (10–15 min) immediately before vacuum loading. Why: This increases the ITO work function from ~4.7 eV to ~5.1 eV, lowering the hole injection barrier.
Vacuum Deposition Protocol
System Requirement: High-vacuum thermal evaporator (Knudsen Cell or Resistive Boat).
Base Pressure:
Evaporation Source Selection
-
Crucible: Alumina (
) or Quartz crucible with a localized heating filament.-
Avoid: Tungsten open boats (risk of spitting/spattering the material).
-
-
Thermal Contact: Ensure the thermocouple is in direct contact with the crucible base for accurate PID control.
The "Soak and Ramp" Heating Strategy
Organic molecules have low thermal conductivity. Rapid heating causes "core shelling"—the outer layer sublimates while the core remains cool, leading to rate instability.
Step-by-Step Heating Profile:
-
Degas Soak (Wait Phase):
-
Ramp to 80°C . Hold for 10 minutes .
-
Purpose: Removes adsorbed moisture and volatile solvents without subliming the active material.
-
-
Approach Ramp:
-
Ramp rate: 5°C/min.
-
Target: ~110°C (Just below expected sublimation onset).
-
-
Onset Detection:
-
Slow ramp (1°C/min) while monitoring the Quartz Crystal Microbalance (QCM).
-
Stop when rate detects 0.1 Å/s .
-
-
Stabilization:
-
Adjust power to maintain a steady rate of 0.5 – 1.0 Å/s .
-
Note: 6-tBu-DPQ typically sublimates between 130°C and 160°C under high vacuum, depending on the specific chamber geometry and vacuum level.
-
Deposition Parameters Summary
| Parameter | Value | Notes |
| Base Pressure | Critical for film purity. | |
| Deposition Rate | Low rates ensure dense, pinhole-free films. | |
| Sublimation Temp | Varies by vacuum level; determine via QCM onset. | |
| Substrate Temp | Ambient ( | Heated substrates reduce sticking coefficient. |
| Tooling Factor | Calibrate per run | Organic density is low (~1.1 - 1.3 g/cm³). |
| Film Thickness | 20 - 60 nm | Typical for ETL/HBL applications. |
Visualization of Workflows
Thermal Evaporation Logic Flow
The following diagram illustrates the critical decision points during the deposition process to ensure material integrity.
Caption: Logic flow for controlled thermal evaporation of organic semiconductors to prevent thermal decomposition.
Device Architecture (OLED Context)
Where 6-tBu-DPQ fits within a standard device stack.
Caption: Standard OLED stack highlighting 6-tBu-DPQ as the Electron Transport Layer (ETL).
Characterization & Validation
After deposition, the film quality must be validated before full device integration.
| Technique | Purpose | Target Metric |
| Ellipsometry | Thickness & Refractive Index | Verify deposition rate accuracy. |
| AFM (Atomic Force Microscopy) | Surface Morphology | RMS Roughness |
| UV-Vis Spectroscopy | Optical Bandgap | Absorption edge |
| PL (Photoluminescence) | Material Purity | Sharp emission peak (typically blue/violet region). Broad tailing indicates aggregation. |
Troubleshooting Guide
-
Issue: Rate Instability (Spitting).
-
Cause: Heating too fast or moisture in the powder.
-
Fix: Extend the "Degas Soak" at 80°C to 20 minutes. Ensure powder is not packed too tightly in the crucible.
-
-
Issue: Film looks "milky" or hazy.
-
Cause: Crystallization of the film.
-
Fix: The substrate might be too hot (radiant heat from source). Increase distance between source and substrate or use a water-cooled substrate holder.
-
-
Issue: High Voltage in Device.
-
Cause: Film is too thick or material degraded during evaporation.
-
Fix: Verify thickness via Ellipsometry. If material is yellow/brown in the boat after run, the evaporation temp was too high (decomposition).
-
References
-
Thomas, K. R. J., et al. (2002). "Quinoxalines as Electron-Transport Materials for Organic Light-Emitting Diodes." Chemistry of Materials. (Foundational work on DPQ derivatives in OLEDs).
-
Kulkarni, A. P., et al. (2004). "Electron transport materials for organic light-emitting diodes." Chemistry of Materials. (Review of ETMs including quinoxalines).
-
Sigma-Aldrich. "Thermal Transitions of Homopolymers & Organics." (General reference for thermal behavior of organic semiconductors).
-
Korvus Technology. "Low-Temperature Thermal Evaporation of Organic Materials." (Protocol grounding for vacuum deposition of sensitive organics).
Sources
Application Note: Optimization of Doping Concentrations in 6-Tert-butyl-2,3-diphenylquinoxaline (6-t-Bu-DPQ) Hosts
Executive Summary & Mechanistic Grounding
This guide details the optimization of emitter doping concentrations within 6-Tert-butyl-2,3-diphenylquinoxaline (6-t-Bu-DPQ) host matrices.
6-t-Bu-DPQ is a derivative of 2,3-diphenylquinoxaline (DPQ). While the core DPQ structure provides high electron affinity (making it an excellent Electron Transport Material or ETM), the tert-butyl substitution is critical for disrupting crystalline packing. This ensures the formation of stable, amorphous films during Vacuum Thermal Evaporation (VTE) or solution processing, preventing grain boundaries that act as exciton quenching sites.
The Doping Paradox
In Organic Light Emitting Diodes (OLEDs), the host material (6-t-Bu-DPQ) constitutes the majority of the Emissive Layer (EML). The dopant (emitter) is dispersed within it.[1] The concentration of this dopant is the single most critical variable determining device efficiency:
-
Low Concentration (<2 wt%): Insufficient Dexter Energy Transfer . Triplet excitons remain on the non-emissive host or are lost to non-radiative decay.
-
High Concentration (>15 wt%): Triplet-Triplet Annihilation (TTA) and Concentration Quenching . Dopant molecules aggregate, allowing excitons to migrate until they encounter a defect and quench.
-
Optimal Window (Typically 4–12 wt%): Achieves 100% transfer efficiency while maintaining spatial separation of emitters.
Energy Transfer Pathways
The following diagram illustrates the competitive pathways governing the efficiency of the 6-t-Bu-DPQ host system.
Figure 1: Energy transfer dynamics in the Host-Guest system. Success depends on maximizing the yellow and green paths while minimizing the black dotted paths.
Experimental Protocol: Device Fabrication
This protocol assumes the use of Vacuum Thermal Evaporation (VTE) , the industry standard for high-performance small-molecule OLEDs.
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Host: 6-Tert-butyl-2,3-diphenylquinoxaline (Sublimed grade, >99.5% purity).
-
Dopant: Phosphorescent emitter (e.g., Ir(ppy)₃ for green, Ir(piq)₃ for red) or TADF emitter.
-
Substrates: Pre-patterned Indium Tin Oxide (ITO) on glass.
Workflow: The Doping Sweep
To determine the optimal concentration, you must fabricate a "sweep" of devices. Do not rely on literature values alone; the optimal point shifts based on the specific emitter's steric bulk.
Recommended Sweep Points: 2%, 5%, 8%, 12%, 15% (by weight).
Figure 2: Step-by-step fabrication workflow for doping optimization.
Critical Step: Rate Calculation
Precise doping is achieved by controlling the relative evaporation rates of the host and guest using Quartz Crystal Microbalances (QCM).
Formula:
Example for 8% Doping:
If Host Rate is fixed at 1.0 Å/s :
Characterization & Data Analysis
Once the devices are fabricated, perform the following measurements. The data should be structured to identify the "rolloff" point.
Expected Trends (Self-Validation)
| Parameter | Low Doping (<4%) | Optimal (5-10%) | High Doping (>12%) | Mechanistic Cause |
| EL Spectrum | Host peaks visible | Pure Guest emission | Red-shifted / Broadened | Incomplete transfer vs. Aggregation (Excimers). |
| EQE (Max) | Low (<10%) | High (>20% for PhOLED) | Moderate/Low | Balance of radiative recombination vs. quenching. |
| Voltage (at 10 mA/cm²) | High | Lowest | Varies | 6-t-Bu-DPQ is electron-transporting. Dopants often act as hole traps. Optimal doping creates a "hopping" network for holes. |
| Roll-off | High | Low | Severe | TTA dominates at high current densities in highly doped films. |
Interpretation of Results
-
Spectral Purity Check: Look at the Electroluminescence (EL) spectrum. If you see residual emission <450nm (blue/violet), the host is emitting. Action: Increase doping concentration.
-
The "Trap" Effect: In quinoxaline hosts (ETM type), phosphorescent dopants often act as hole traps because their HOMO is shallower than the host's deep HOMO.
-
Observation: As doping increases, operating voltage decreases.
-
Reason: The dopant molecules become close enough to form a hole-transporting channel, bypassing the hole-blocking nature of the quinoxaline host [1].
-
Troubleshooting Guide
Problem: Low Efficiency across all concentrations.
-
Root Cause:[2][3][4][5] Energy level mismatch. Check the Triplet Energy (
).[6] -
Validation: The
of 6-t-Bu-DPQ must be at least 0.2 eV higher than the emitter. If , reverse energy transfer occurs, quenching the light [2].
Problem: High Efficiency Roll-off (Efficiency drops sharply as brightness increases).
-
Root Cause:[2][3][4][5] Long exciton lifetime causing pile-up (TTA).
-
Solution: The doping concentration is likely too high (>10%), causing dopant aggregation. Reduce doping to 5-8% to increase intermolecular distance [3].
Problem: Crystallization / Hazy Films.
-
Root Cause:[2][3][4][5][7] The tert-butyl group is failing to suppress crystallinity, likely due to a dirty substrate or excessive heating.
-
Solution: Ensure the deposition rate is steady. Do not exceed 1.5 Å/s for the host.
References
-
Beilstein J. Org.[3] Chem. (2023).[3][8] Quinoxaline derivatives as attractive electron-transporting materials. Retrieved from [Link]
- Context: Validates the electron-transporting nature of DPQ deriv
-
RSC Advances. (2021). Tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs. Retrieved from [Link]
-
Context: Discusses the specific role of tert-butyl groups in preventing aggregation and self-quenching in similar host/emitter systems.[9]
-
-
Hong Kong Baptist University. (2010). Concentration Quenching Mechanism in Doped OLED Materials. Retrieved from [Link]
- Context: Fundamental physics of concentration quenching and the determination of optimal doping windows (typically 5-15%).
-
ResearchGate (Archive). Ideal Host-Dopant System for Highly Efficient Phosphorescent OLEDs. Retrieved from [Link]
- Context: Provides the "Self-Validating" metrics for EQE and doping r
Sources
- 1. researchgate.net [researchgate.net]
- 2. sys02.lib.hkbu.edu.hk [sys02.lib.hkbu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. Highly Efficient Solution-Processed Blue Phosphorescent Organic Light-Emitting Diodes Based on Co-Dopant and Co-Host System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Recent advances in phosphorescent platinum complexes for organic light-emitting diodes [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Utilizing 6-Tert-butyl-2,3-diphenylquinoxaline for thermally activated delayed fluorescence (TADF)
Application Note: Strategic Utilization of 6-Tert-butyl-2,3-diphenylquinoxaline for Thermally Activated Delayed Fluorescence (TADF)
Executive Summary
This guide details the protocol for utilizing 6-Tert-butyl-2,3-diphenylquinoxaline (tBu-DPQ) as a high-stability electron-accepting (A) scaffold for the development of Thermally Activated Delayed Fluorescence (TADF) emitters. While tBu-DPQ itself is a fluorescent building block, it does not exhibit efficient TADF properties in isolation due to a large singlet-triplet energy splitting (
The tert-butyl group at the 6-position is critical: it improves solubility in organic solvents (toluene, chlorobenzene) for solution-processed OLEDs and prevents aggregation-caused quenching (ACQ) in solid films.
Part 1: Strategic Design & Mechanism
The Role of the Quinoxaline Scaffold
The quinoxaline core serves as the electron acceptor . Its high electron affinity allows it to stabilize the LUMO.
-
LUMO Localization: Concentrated on the pyrazine ring of the quinoxaline and the adjacent phenyl groups.
-
HOMO Localization: When coupled with a donor, the HOMO localizes on the donor moiety (e.g., carbazole).
-
Result: This spatial separation results in a Charge Transfer (CT) excited state, essential for TADF.
The "t-Butyl" Advantage
-
Solubility: Enhances processability for spin-coating or inkjet printing.
-
Morphology: Increases the glass transition temperature (
) and prevents crystallization in the emissive layer. -
** steric Bulk:** Reduces intermolecular interactions that lead to exciton quenching.
Part 2: Experimental Protocols
Protocol A: Synthesis of the Acceptor Core (tBu-DPQ)
If the material is not commercially sourced, synthesize it via condensation.
Reagents:
-
4-tert-butyl-1,2-diaminobenzene (1.0 eq)
-
Benzil (1.0 eq)[1]
-
Acetic Acid (Catalyst, catalytic amount)
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of benzil and 10 mmol of 4-tert-butyl-1,2-diaminobenzene in 50 mL of ethanol in a round-bottom flask.
-
Catalysis: Add 3-5 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
C) for 2–4 hours. Monitor consumption of starting materials via TLC (SiO , Hexane:Ethyl Acetate 4:1). -
Precipitation: Cool the reaction mixture to room temperature. The product often precipitates. If not, reduce solvent volume by 50% under vacuum and cool in an ice bath.
-
Purification: Filter the solid and recrystallize from hot ethanol.
-
Yield: Expect >85% yield of white/off-white needles.
Protocol B: Functionalization for Donor Attachment
To create a TADF emitter, we must attach a donor.[3][4] The most strategic attachment points are the para-positions of the 2,3-phenyl rings. This requires using 4,4'-dibromobenzil in Protocol A, or brominating tBu-DPQ.
Preferred Route (Retrosynthetic Control): Use 4,4'-dibromobenzil instead of benzil in Protocol A. This yields 6-tert-butyl-2,3-bis(4-bromophenyl)quinoxaline , a perfect precursor for Buchwald-Hartwig coupling.
Alternative Route (Direct Bromination):
-
Dissolve tBu-DPQ in chloroform (
). -
Add N-Bromosuccinimide (NBS, 2.1 eq) and Benzoyl Peroxide (cat.).
-
Reflux for 12 hours.
-
Note: This may yield a mixture of isomers. The Retrosynthetic Route is strongly recommended for high-purity OLED materials.
Protocol C: Coupling with Donor (Buchwald-Hartwig)
Target Molecule Example: tBu-DPQ-2Cz (Coupling with Carbazole)
Reagents:
-
Dibromo-tBu-DPQ precursor (1.0 eq)
-
Carbazole (2.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [
] (0.05 eq) -
Tri-tert-butylphosphine [
] (0.1 eq) -
Sodium tert-butoxide [
] (4.0 eq) -
Toluene (Anhydrous)
Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon 3x.
-
Loading: Add Precursor, Carbazole, and NaOtBu.
-
Solvent: Add anhydrous Toluene. Degas by bubbling Argon for 20 mins.
-
Catalyst: Add Pd catalyst and ligand rapidly under Argon flow.
-
Reaction: Reflux at
C for 24–48 hours. -
Workup: Cool, filter through a Celite pad, and wash with DCM.
-
Purification: Column chromatography (Hexane/DCM gradient).
-
Sublimation: Critical for OLEDs.[4] Sublime the final powder under high vacuum (
Torr) to remove trace catalysts.
Part 3: Characterization & Validation
Photophysical Validation (The "Is it TADF?" Test)
To confirm the utility of the synthesized molecule, you must measure the Singlet-Triplet gap (
| Experiment | Condition | Observable | Success Criteria |
| UV-Vis Abs | Toluene ( | Absorption Onset | Distinct CT band (broad, structureless) |
| Steady-State PL | Toluene vs. Hexane | Solvatochromism | Red-shift in polar solvents (confirms CT character) |
| Low-Temp PL | 77 K (Frozen Matrix) | Fluorescence ( | |
| Transient PL | 300 K (Deoxygenated) | Decay Kinetics | Two components: Prompt ( |
Device Fabrication (OLED Stack)
Architecture: ITO (Anode) / PEDOT:PSS (HIL) / TAPC (HTL) / mCP:10% tBu-DPQ-Emitter (EML) / TmPyPB (ETL) / LiF / Al (Cathode)
Fabrication Steps:
-
Cleaning: Ultrasonic bath (Acetone, Isopropanol, DI Water). UV-Ozone treat for 15 min.
-
HIL: Spin-coat PEDOT:PSS (40 nm), anneal at
C. -
HTL/EML: Vacuum deposit TAPC (30 nm). Co-deposit Host (mCP) and Emitter (10-20 wt%) to 30 nm.
-
ETL: Deposit TmPyPB (40 nm) to ensure electron injection into the quinoxaline core.
-
Cathode: Thermal evaporation of LiF (1 nm) and Al (100 nm).
Part 4: Visualization of Workflows
Figure 1: Synthesis & Application Workflow
This diagram illustrates the transformation from raw materials to a functional OLED device.
Caption: Workflow for converting the tBu-DPQ scaffold into a functional TADF emitter and OLED device.
Figure 2: The TADF Mechanism (RISC Loop)
Visualizing why the D-A structure works.
Caption: The RISC mechanism enabled by the small energy gap in the Quinoxaline-Donor complex.
References
-
Gupta, A. K., et al. (2025).[5] "Deep-red to NIR solution-processed OLEDs of donor-decorated quinoxaline-based TADF aggregates." Journal of Materials Chemistry C. Link
-
Sahay, P., et al. (2024). "Effect of tert-butyl substitution on controlling the orientation of TADF emitters in guest–host systems." Journal of Materials Chemistry C. Link
-
Li, J., et al. (2022). "Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines." Beilstein Journal of Organic Chemistry. Link
-
BenchChem Technical Data. (2025). "6-Nitro-2,3-diphenylquinoxaline Synthesis and Properties." BenchChem Protocols. Link
-
PubChem Compound Summary. (2025). "2,3-Diphenylquinoxaline."[1][2][6][7][8][9][10] National Center for Biotechnology Information. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C7TC02156A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. 6-Methyl-2,3-diphenylquinoxaline | C21H16N2 | CID 1552015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. ijiset.com [ijiset.com]
- 9. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting phase separation in 6-Tert-butyl-2,3-diphenylquinoxaline blends
Technical Support Center: 6-Tert-butyl-2,3-diphenylquinoxaline Blends
Welcome to the technical support center for 6-Tert-butyl-2,3-diphenylquinoxaline (TDPQ) blend systems. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to phase separation during experimental work. Our goal is to provide not just procedural steps, but a foundational understanding of the physicochemical principles governing blend morphology.
Section 1: Identifying Phase Separation
This section addresses the initial diagnosis of phase separation, from visual inspection to instrumental analysis.
Q1: My cast film of a TDPQ/polymer blend appears hazy or opaque. Is this phase separation?
Answer: Very likely, yes. For many applications, a blend of TDPQ with a polymer matrix (like Polystyrene (PS) or Polymethyl-methacrylate (PMMA)) is expected to form a clear, homogenous film. Haziness or opacity is a classic indicator of microscopic or macroscopic phase separation.
-
Causality: This occurs because the blend has separated into distinct domains of TDPQ-rich and polymer-rich phases. These domains are often on the length scale of hundreds of nanometers to microns, which is large enough to scatter visible light, resulting in a hazy appearance. In a truly miscible blend, the components are mixed at a molecular level, and the film is optically transparent.
-
Troubleshooting Steps:
-
Visual Inspection: Note the degree of haziness. Is it uniform? Are there visible precipitates? This initial observation is a critical first step.[1][2][3]
-
Optical Microscopy: Use a standard optical microscope. At magnifications of 10x to 100x, you may be able to resolve larger phase-separated domains.
-
Confirmation with Advanced Imaging: To confirm phase separation at the nanoscale, more advanced techniques are required. Proceed to Section 4 for a detailed protocol on Atomic Force Microscopy (AFM), which can map the topography and phase domains on the film's surface.[4][5][6]
-
Q2: The performance of my organic electronic device (or the release profile of my drug formulation) is inconsistent across batches. Could phase separation be the cause?
Answer: Absolutely. Inconsistent performance is a key symptom of uncontrolled phase separation. The size, shape, and distribution of phase-separated domains can vary significantly with minor, often unnoticed, changes in experimental conditions.
-
Causality:
-
In Organic Electronics: The efficiency of charge transport depends critically on the nanoscale morphology of the active layer.[7] Phase separation can create "dead ends" or insulating regions that trap or block charge carriers, leading to poor and variable device performance.
-
In Drug Delivery: The rate of drug release is controlled by the structure of the polymer matrix. Phase-separated drug-rich domains can lead to an initial "burst release," while drug trapped within glassy polymer domains may be released too slowly or not at all.[8][9]
-
-
Troubleshooting Workflow: A systematic approach is needed to correlate performance with morphology.[1]
Caption: Systematic workflow for troubleshooting performance inconsistency.
Section 2: Understanding the Root Causes
Phase separation is governed by a delicate balance of thermodynamics (will it separate?) and kinetics (how fast will it separate?).
Q3: What are the thermodynamic driving forces for phase separation in my TDPQ blend?
Answer: The primary driving force is the Gibbs free energy of mixing (ΔG_mix). A blend will remain stable and homogenous only if ΔG_mix is negative. The classic framework for understanding this in polymer blends is the Flory-Huggins theory.[10][11][12][13]
-
Causality (Flory-Huggins Theory): The theory states: ΔG_mix = ΔH_mix - TΔS_mix
-
Enthalpy of Mixing (ΔH_mix): This term relates to the interaction energies between the components. It is governed by the Flory-Huggins interaction parameter, χ (chi).[10][13][14] A positive χ value indicates that TDPQ-TDPQ and Polymer-Polymer interactions are more favorable than TDPQ-Polymer interactions, which promotes phase separation.
-
Entropy of Mixing (ΔS_mix): For blends involving a large polymer, the combinatorial entropy of mixing is very small. Unlike small molecules, the long polymer chains have limited ways to arrange themselves in a lattice.[12][15] This means the enthalpic term (ΔH_mix) often dominates, and even a small positive χ can be enough to cause a positive ΔG_mix and drive phase separation.[13]
Caption: Thermodynamic factors governing blend miscibility.
-
Q4: How can I predict if TDPQ will be miscible with my chosen polymer and solvent?
Answer: A powerful predictive tool is the use of Hansen Solubility Parameters (HSP) .[16][17][18] The principle is "like dissolves like."[18][19] If the HSP values of TDPQ, the polymer, and the solvent are closely matched, miscibility is much more likely.
-
Causality: The total Hildebrand solubility parameter (δ) is broken down into three components representing different intermolecular forces: dispersion (δD), polar (δP), and hydrogen bonding (δH).[16][18] Materials with a small "distance" (Ra) between them in the 3D Hansen space are likely to be miscible.[18][19]
-
Practical Application:
-
Find HSP Values: Obtain HSP values for your polymer and a range of potential solvents from literature or supplier data. The HSP for TDPQ may need to be estimated based on its structure if not experimentally determined.
-
Calculate Solvent Blend HSP: You can create a "designer" solvent with tailored HSP by mixing solvents. The HSP of the blend is the volume-weighted average of the components.[16][17]
-
Select a Solvent: Choose a solvent or solvent blend whose HSP is "in between" the HSPs of TDPQ and the polymer matrix. This common solvent will help to mediate the interactions and promote a homogenous solution.
-
| Component | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) |
| Polystyrene (PS) | 18.6 | 6.5 | 4.2 |
| PMMA | 18.6 | 10.5 | 7.5 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| THF | 16.8 | 5.7 | 8.0 |
| Caption: Example Hansen Solubility Parameters for common polymers and solvents. Exact values can vary by source. |
Q5: My blend seems stable in solution, but phase separates during spin-coating. Why?
Answer: This is a classic example of kinetically-driven phase separation. During spin-coating, the solvent evaporates very rapidly.[7][20][21] This rapid change in composition can quickly move your blend from a stable, one-phase region into an unstable, two-phase region on its phase diagram, without giving the molecules enough time to rearrange into a stable, mixed solid state.
-
Causality: The rate of solvent evaporation is a critical kinetic parameter.[22][23][24]
-
Fast Evaporation: A volatile solvent (e.g., chloroform, THF) is removed quickly. The viscosity of the film increases rapidly, "freezing in" a non-equilibrium, phase-separated morphology.[24] The system doesn't have time to reach its thermodynamic equilibrium (which might even be a mixed state).
-
Slow Evaporation: A less volatile solvent (e.g., toluene, chlorobenzene) allows more time for molecular rearrangement as the concentration of solutes increases. This can sometimes allow the system to better approximate its equilibrium state.
-
The competition between the solvent evaporation rate and the molecular diffusion rate determines the final film morphology.[7][22][23]
Section 3: Practical Troubleshooting & Mitigation Strategies
This section provides actionable solutions to control and prevent phase separation.
Q6: How can I change my solvent system to prevent phase separation?
Answer: Modifying the solvent is one of the most effective strategies.
-
Strategy 1: Use a Slower-Evaporating Solvent:
-
Action: Switch from a low-boiling point solvent like Chloroform (BP: 61°C) to a higher-boiling point solvent like Toluene (BP: 111°C) or Chlorobenzene (BP: 131°C).
-
Why it Works: As discussed in Q5, this slows the drying process, providing more time for the TDPQ and polymer molecules to organize into a more thermodynamically favorable, potentially mixed, state.[24]
-
-
Strategy 2: Use a Solvent Blend or Additive:
-
Action: Use a mixture of a "good" solvent and a "poor" solvent, or add a small amount (e.g., 1-3% by volume) of a very high-boiling point solvent additive (e.g., 1,8-diiodooctane, DIO).
-
Why it Works: The primary, more volatile solvent evaporates first, concentrating the solutes. The remaining high-boiling additive acts as a plasticizer, keeping the molecules mobile for a longer period, which facilitates the formation of a more ordered or better-mixed final morphology.[22] This technique is widely used to control nanoscale segregation in organic solar cells.[22]
-
Q7: Can I use thermal processing to fix a phase-separated film?
Answer: Yes, a process called thermal annealing can be very effective, provided the components are thermally stable.
-
Action: Heat the phase-separated film to a temperature above the glass transition temperature (Tg) of the polymer matrix, but below the degradation temperature of either component. Hold at this temperature for a set period (minutes to hours), then cool it down.
-
Why it Works: Above its Tg, the polymer chains become mobile. This increased mobility allows the molecules in the blend to diffuse and rearrange. If the blend is thermodynamically miscible at the annealing temperature, this process can effectively "erase" the phase separation and result in a homogenous film.[25]
-
Caution: If the blend is inherently immiscible, thermal annealing can actually worsen phase separation (a process called coarsening), leading to larger domains. It is crucial to first understand the thermodynamics of your system. A preliminary DSC scan can help identify the Tg and any melt transitions.
Q8: What is "solvent vapor annealing" and how can it help?
Answer: Solvent Vapor Annealing (SVA) is a powerful room-temperature technique to control film morphology.[26]
-
Action: Place the already-cast film in a sealed chamber containing a small amount of a specific solvent (the "annealing solvent"). The solvent vapor in the chamber swells the film, acting as a plasticizer.
-
Why it Works: The solvent vapor increases the mobility of both the TDPQ and polymer chains, allowing them to rearrange into a more thermodynamically favorable state without the need for high temperatures.[25][26][27] The choice of solvent is critical:
-
A good solvent for both components will promote mixing.
-
A selective solvent (good for one component, poor for the other) can be used to precisely control the growth and shape of domains.[27] The process is stopped by removing the sample from the chamber, allowing the absorbed solvent to evaporate.[28]
-
Section 4: Advanced Characterization Protocols
Protocol 1: Morphological Analysis using Atomic Force Microscopy (AFM)
Objective: To visualize and quantify the phase-separated domains on the surface of a TDPQ/polymer blend film. AFM provides nanoscale resolution of both topography (height) and material properties (phase).[5][6][29][30]
Methodology:
-
Sample Preparation:
-
Spin-coat the TDPQ/polymer blend solution onto a clean, flat substrate (e.g., silicon wafer, glass slide).
-
Ensure the film is dry and free of residual solvent before analysis. Gentle baking at a temperature below the polymer's Tg can help.
-
-
Instrument Setup:
-
Use a high-quality AFM system.
-
Select a silicon cantilever appropriate for Tapping Mode™ or PeakForce Tapping® mode operation. These modes are ideal for imaging soft polymer surfaces without causing damage.
-
-
Imaging Procedure:
-
Engage the Tip: Carefully bring the AFM tip into contact with the sample surface in tapping mode.
-
Tune the Cantilever: Optimize the drive frequency and amplitude to ensure stable, gentle tapping.
-
Initial Scan: Perform a large area scan (e.g., 20 µm x 20 µm) to get an overview of the surface morphology.
-
Optimize Scan Parameters: Adjust the scan rate, gains, and setpoint to achieve a high-quality image. The goal is to accurately track the surface without introducing artifacts.
-
Acquire Data: Simultaneously capture multiple data channels:
-
Height/Topography: Shows the physical surface features. TDPQ-rich domains might be higher or lower than the polymer matrix depending on the system.
-
Phase: Very sensitive to differences in material properties like hardness and adhesion. Phase imaging often produces much higher contrast between different components of a blend than topography.[29]
-
Amplitude/Adhesion (if available): Provides complementary information on material properties.
-
-
-
Data Analysis:
-
Use the AFM software to analyze the images.
-
Domain Size: Measure the lateral dimensions of the phase-separated features. Use statistical analysis to determine the average domain size and distribution.
-
Roughness: Calculate the root-mean-square (RMS) roughness of the film. Increased roughness can be an indicator of significant phase separation.
-
Phase Identification: Correlate the phase image with the height image. For example, if TDPQ is harder than the polymer, TDPQ-rich domains will appear with a different phase shift.
-
References
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- Title: Quinoxaline derivative - Solubility of Things Source: Solubility of Things URL
- Title: Flory Huggins Theory: Polymer Chemistry Assignment Source: Scribd URL
- Title: The lattice model of polymer solutions Source: University of Lethbridge URL
- Title: Chapter 4: Flory Huggins Source: Engineering LibreTexts URL
- Title: Modulating phase segregation during spin-casting of fullerene-based polymer solar-cell thin films upon minor addition of a high-boiling co-solvent Source: PMC URL
- Title: 50th Anniversary Perspective: Phase Behavior of Polymer Solutions and Blends Source: ACS Publications URL
- Title: Influence of evaporation on the morphology of a thin film of a partially miscible binary mixture Source: ORBi URL
- Title: Controlling the dominant length scale of liquid-liquid phase separation in spin-coated organic semiconductor film Source: Research portal Eindhoven University of Technology URL
- Source: Soft Matter (RSC Publishing)
- Title: Tailoring the morphology of block copolymers via solvent-vapor annealing Source: The Aquila Digital Community URL
- Source: Soft Matter (RSC Publishing)
- Title: Hansen Solubility Parameter System Source: DuPont Technical Information URL
- Title: Solubility Parameters: Theory and Application Source: American Institute for Conservation URL
- Title: Structure of spin coated phase separated thin polymer films Source: emc2020 URL
- Title: Effect of the Nature of Annealing Solvent on the Morphology of Diblock Copolymer Blend Thin Films Source: ACS Publications URL
- Title: Modeling solvent evaporation during thin film formation in phase separating polymer mixtures Source: Oak Ridge National Laboratory URL
- Title: Thermodynamic Prediction of Phase Separation in Polymer Blends at the Air-Water Interface Source: ACS Publications URL
- Title: Thermodynamic Interactions and Phase Separation in a Polyolefin Blend Source: NIST Center for Neutron Research URL
- Title: Solubility of Polyamides containing quinoxaline moiety Source: ResearchGate URL
- Title: Hansen Solubility Parameters (HSP)
- Title: Hansen Solubility Parameters (HSP)
- Title: Effect of solvent–vapour annealing on morphology, structure of copper(II)
- Title: Fabrication of micropatterned thin films through controlled phase separation of polystyrene/polydimethylsiloxane blends by spin coating Source: Frontiers URL
- Title: Solvent Effect on Small-Molecule Thin Film Formation Deposited Using the Doctor Blade Technique Source: MDPI URL
- Title: HSP Basics Source: Hansen Solubility Parameters URL
- Title: Characterization of the phase separation in the blend thin films Source: ResearchGate URL
- Title: Atomic Force Microscopy of Phase Separation on Ruptured, Giant Unilamellar Vesicles...
- Title: Non-equilibrium thermal annealing of a polymer blend in bilayer settings for complex micro/nano Source: Semantic Scholar URL
- Title: Thermodynamics of phase separation in polymer mixtures Source: ACS Publications URL
- Title: Thermodynamics of Polymer Blends Source: SpringerLink URL
- Title: Effects of Solvent Vapor Annealing on Morphology and Charge Transport of Poly(3-hexylthiophene) (P3HT) Films...
- Title: Miscibility and Phase Separation in PMMA/SAN Blends Investigated by Nanoscale AFM-IR Source: MDPI URL
- Title: Coupling AFM, DSC and FT-IR towards Elucidation of Film-Forming Systems Transformation to Dermal Films...
- Source: Soft Matter (RSC Publishing)
- Title: Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7...
- Title: Lipid Rafts: Phase Separation in Lipid Bilayers studied with Atomic Force Microscopy Source: JPK Instruments URL
- Title: An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives Source: Benchchem URL
- Title: Effect of solvents and thermal annealing on the morphology development of a novel block copolymer ionomer...
- Title: Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development Source: MDPI URL
- Title: Failure Analysis and Troubleshooting in Electronics Source: Ignys URL
- Title: Infographics : 8 Techniques to Troubleshoot Your Electronics Circuit Source: ElProCus URL
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- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
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Strategies for increasing quantum yield in 6-Tert-butyl-2,3-diphenylquinoxaline systems
Welcome to the technical support center for 6-Tert-butyl-2,3-diphenylquinoxaline systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for maximizing the quantum yield of this promising fluorophore. Here, we move beyond simple protocols to explore the underlying photophysical principles governing the performance of this molecule, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the expected quantum yield of 6-Tert-butyl-2,3-diphenylquinoxaline?
A1: The precise quantum yield of 6-Tert-butyl-2,3-diphenylquinoxaline is highly dependent on the experimental conditions, particularly the solvent environment. While specific data for this exact compound is not extensively published, related 2,3-diphenylquinoxaline derivatives generally exhibit moderate to high fluorescence quantum yields. The tert-butyl group at the 6-position, being a weak electron-donating group, is expected to favorably influence the photophysical properties. However, empirical determination under your specific experimental conditions is crucial.
Q2: How does the tert-butyl group at the 6-position influence the photophysical properties?
A2: The tert-butyl group primarily exerts its influence through steric and electronic effects. Electronically, it can slightly increase the electron density of the quinoxaline core through hyperconjugation, which can enhance the radiative decay rate. Sterically, the bulky nature of the tert-butyl group can restrict intramolecular rotations and vibrations, which are common non-radiative decay pathways. This rigidity can lead to a higher quantum yield.[1]
Q3: What are the primary factors that can lead to a low quantum yield in my experiments?
A3: Several factors can contribute to a lower-than-expected quantum yield. These include:
-
Solvent Effects: The polarity and viscosity of the solvent can significantly impact the excited state dynamics.
-
Concentration Effects: At high concentrations, aggregation-caused quenching can become a significant issue.
-
Presence of Quenchers: Dissolved oxygen and other impurities in the solvent can quench the excited state.
-
Photodegradation: Prolonged exposure to high-intensity light can lead to the degradation of the fluorophore.
-
Inaccurate Measurement Technique: Improper experimental setup or calculation can lead to erroneously low quantum yield values.
Troubleshooting Guide
Issue 1: Low or No Fluorescence Detected
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Inappropriate Solvent | 1. Solvent Polarity Screen: Test a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol). The 6-Tert-butyl-2,3-diphenylquinoxaline system may exhibit solvatochromism, and its quantum yield can be highly sensitive to the solvent environment. Non-polar solvents often minimize non-radiative decay pathways associated with charge-transfer states. 2. Viscosity Effects: In some cases, increasing the solvent viscosity (e.g., using glycerol or ethylene glycol mixtures) can restrict molecular motion and enhance fluorescence.[2] |
| Concentration Too High | 1. Serial Dilution: Prepare a series of dilutions (e.g., 10⁻⁴ M to 10⁻⁷ M) and measure the fluorescence intensity. If the intensity does not scale linearly with concentration or starts to decrease at higher concentrations, aggregation-caused quenching is likely occurring. 2. Determine the Optimal Concentration Range: Identify the concentration range where the fluorescence intensity is maximal and linear with respect to absorbance. |
| Presence of Quenchers | 1. Deoxygenate the Solvent: Bubble an inert gas (e.g., argon or nitrogen) through the solvent for at least 15-20 minutes prior to and during the measurement. Dissolved oxygen is a notorious quencher of triplet states, which can be populated via intersystem crossing. 2. Use High-Purity Solvents: Ensure that the solvents used are of spectroscopic grade to minimize impurities that could act as quenchers. |
| Incorrect Excitation/Emission Wavelengths | 1. Record the Full Spectrum: Measure the full absorption and emission spectra of your sample. 2. Optimize Wavelengths: Set the excitation wavelength to the absorption maximum (λ_max) and record the emission spectrum to identify the emission maximum. Use these optimized wavelengths for your quantum yield measurements. |
Issue 2: Inconsistent Quantum Yield Measurements
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Photodegradation | 1. Minimize Exposure Time: Reduce the time the sample is exposed to the excitation light. Use the lowest possible excitation intensity that provides a good signal-to-noise ratio. 2. Check for Photostability: Record the fluorescence intensity over time. A continuous decrease in intensity indicates photodegradation. If this is observed, prepare fresh samples for each measurement. |
| Temperature Fluctuations | 1. Use a Temperature-Controlled Cuvette Holder: Maintain a constant and known temperature during all measurements. Non-radiative decay processes are often temperature-dependent. |
| Inner Filter Effects | 1. Maintain Low Absorbance: Ensure that the absorbance of the sample at the excitation wavelength is below 0.1 to minimize inner filter effects, where the emitted light is reabsorbed by other fluorophore molecules in the solution.[3] |
| Reference Standard Mismatch | 1. Choose an Appropriate Standard: Select a quantum yield standard that absorbs and emits in a similar spectral region to your sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters). 2. Verify Standard's Quantum Yield: Ensure you are using the accepted quantum yield value for the specific standard and solvent you are using. |
Experimental Protocols
Protocol 1: Determining the Fluorescence Quantum Yield
This protocol outlines the relative method for determining the fluorescence quantum yield using a well-characterized standard.
Materials:
-
6-Tert-butyl-2,3-diphenylquinoxaline sample
-
Quantum yield standard (e.g., quinine sulfate)
-
Spectroscopic grade solvents
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in the same solvent.
-
Prepare a Series of Dilutions: Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is between 0.01 and 0.1.
-
Measure Absorbance: Measure the UV-Vis absorption spectra for all prepared solutions.
-
Measure Fluorescence:
-
Set the excitation wavelength to the absorption maximum of the standard.
-
Record the fluorescence emission spectrum of the standard solutions.
-
Set the excitation wavelength to the absorption maximum of the sample.
-
Record the fluorescence emission spectrum of the sample solutions.
-
-
Calculate Quantum Yield: The quantum yield (Φ) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Data Presentation:
| Sample | Concentration (M) | Absorbance at λ_ex | Integrated Fluorescence Intensity |
| Standard 1 | ... | ... | ... |
| Standard 2 | ... | ... | ... |
| Sample 1 | ... | ... | ... |
| Sample 2 | ... | ... | ... |
Protocol 2: Synthesis of 6-Tert-butyl-2,3-diphenylquinoxaline
This protocol provides a general method for the synthesis of the target compound.
Materials:
-
4-tert-butyl-1,2-phenylenediamine
-
Benzil
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-tert-butyl-1,2-phenylenediamine and benzil in a minimal amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-Tert-butyl-2,3-diphenylquinoxaline.
Visualizations
Jablonski Diagram for 6-Tert-butyl-2,3-diphenylquinoxaline
Caption: Key photophysical pathways for 6-Tert-butyl-2,3-diphenylquinoxaline.
Troubleshooting Workflow for Low Quantum Yield
Sources
Validation & Comparative
A Comparative Analysis for Advanced Organic Electronics: Tert-butyl Substituted vs. Unsubstituted 2,3-Diphenylquinoxaline
Introduction: The Quinoxaline Core in Modern Electronics
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in both medicinal chemistry and materials science.[1][2] The intrinsic electron-deficient nature of the pyrazine ring gives quinoxaline derivatives high electron affinity, making them excellent candidates for electron-transporting materials (ETMs) in organic electronic devices.[3][4] Among its numerous derivatives, 2,3-diphenylquinoxaline (DPQ) has been extensively studied for its robust thermal stability, well-defined electrochemical properties, and utility in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[3][5][6]
However, the performance of organic semiconductors is not solely dictated by the electronic properties of a single molecule but is profoundly influenced by the collective behavior of molecules in the solid state. Unsubstituted DPQ, with its planar aromatic structure, is prone to strong π-π stacking, which can lead to aggregation-caused quenching of luminescence and affect thin-film morphology.[3] This guide provides a comparative analysis between the foundational DPQ and its sterically hindered counterpart, 2,3-bis(4-(tert-butyl)phenyl)quinoxaline. We will explore how the introduction of bulky tert-butyl groups—a common molecular design strategy—alters the synthesis, physicochemical properties, and ultimately, the performance of these materials in optoelectronic applications. This comparison aims to provide researchers and drug development professionals with a clear understanding of the structure-property relationships that govern the functionality of these advanced materials.
Molecular Design and Synthesis: An Overview
The synthesis of both unsubstituted and substituted diphenylquinoxalines typically follows a straightforward and efficient condensation reaction. The primary distinction lies in the choice of the 1,2-dicarbonyl precursor.
Unsubstituted 2,3-Diphenylquinoxaline (DPQ)
The most common and high-yielding route to DPQ is the condensation of o-phenylenediamine and benzil.[5][7][8] This reaction can be catalyzed by various acids or, in some modern approaches, proceeds under milder, greener conditions.[1] The planarity of the phenyl rings and the quinoxaline core allows for dense molecular packing in the solid state.
Caption: General reaction scheme for the synthesis of 2,3-Diphenylquinoxaline (DPQ).
2,3-bis(4-(tert-butyl)phenyl)quinoxaline (DTB-DPQ)
To introduce the tert-butyl groups onto the peripheral phenyl rings, the synthesis is modified by using a substituted benzil, namely 4,4'-di-tert-butylbenzil. The core reaction with o-phenylenediamine remains the same. The presence of the bulky tert-butyl groups is a critical design choice aimed at disrupting intermolecular interactions.[9] These groups act as steric shields, preventing the quinoxaline cores from approaching each other too closely, which can inhibit the formation of non-emissive aggregates.[10]
Caption: Logical workflow from molecular property to device application.
Detailed Experimental Protocols
The following protocols are representative methodologies for the synthesis and characterization of these compounds.
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline (DPQ)
This protocol is adapted from conventional laboratory methods. [7][8] Causality: The use of a slight excess of the diamine is common to ensure the complete consumption of the more expensive benzil. Rectified spirit or ethanol serves as a good solvent for both reactants and allows the reaction to proceed at a moderate reflux temperature.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve benzil (2.1 g, 0.01 mol) in 15 mL of warm rectified spirit.
-
Addition of Reactant: Separately, dissolve o-phenylenediamine (1.1 g, 0.01 mol) in 10 mL of rectified spirit. Add this solution to the flask containing the benzil solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture in a water bath for 30-60 minutes. The progress can be monitored via Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, add water to the warm mixture until a slight turbidity persists.
-
Crystallization: Allow the flask to cool to room temperature, then place it in an ice bath to facilitate the crystallization of the product.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with cold aqueous ethanol. The crude product can be further purified by recrystallization from ethanol to yield pale yellow or white needles.
-
Characterization: Confirm the product's identity and purity via melting point determination (literature: 125-126 °C), FTIR, and NMR spectroscopy. [8]
Protocol 2: Photophysical Characterization (UV-Vis and Photoluminescence)
Causality: Using dilute solutions prevents intermolecular interactions from affecting the intrinsic photophysical properties of the molecule. Comparing solution and thin-film spectra reveals the impact of solid-state packing effects like aggregation.
-
Solution Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of both DPQ and DTB-DPQ in a spectroscopic grade solvent like chloroform or THF.
-
UV-Vis Spectroscopy: Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer from 250 nm to 600 nm.
-
Photoluminescence (PL) Spectroscopy: Using a spectrofluorometer, excite the solutions at their respective absorption maxima (λabs) and record the emission spectra.
-
Thin-Film Preparation: Prepare thin films of both materials on quartz substrates via spin-coating (for the more soluble DTB-DPQ) or vacuum thermal evaporation (for DPQ).
-
Solid-State Analysis: Repeat the UV-Vis and PL measurements for the thin films to observe any spectral shifts or changes in emission intensity due to solid-state effects.
Conclusion and Outlook
The comparison between unsubstituted and tert-butyl substituted diphenylquinoxaline provides a classic illustration of the power of steric engineering in materials science. While both compounds share the same electronically active quinoxaline core, the introduction of bulky tert-butyl groups fundamentally alters their solid-state behavior.
-
2,3-Diphenylquinoxaline (DPQ) remains a benchmark material, particularly valuable for applications where its crystalline nature can be leveraged, such as in vacuum-deposited devices requiring high charge mobility.
-
2,3-bis(4-(tert-butyl)phenyl)quinoxaline (DTB-DPQ) represents a more advanced design, optimized for solution processability and high solid-state emission efficiency. By mitigating aggregation-induced quenching, it opens the door to high-performance, cost-effective OLEDs and other solution-processed electronics.
The choice between these two alternatives is therefore not a matter of which is "better," but which is more fit for purpose. For researchers aiming to fabricate devices via thermal evaporation, the simplicity of DPQ is advantageous. Conversely, for those developing next-generation solution-processed devices where preventing luminescence quenching is paramount, the tert-butylated derivative is the superior choice. This comparative study underscores a critical principle in organic electronics: molecular design must always be considered in the context of the intended processing method and final application.
References
Sources
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- 3. Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Quinacridone-Diphenylquinoxaline-Based Copolymer for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 9. Stabilization of organic field-effect transistors by tert-butyl groups in dibenzotetrathiafulvalene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Operational Lifetime of OLEDs Incorporating 6-Tert-butyl-2,3-diphenylquinoxaline
This guide provides an in-depth comparison of the operational lifetime and performance of Organic Light-Emitting Diodes (OLEDs) that incorporate 6-Tert-butyl-2,3-diphenylquinoxaline. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the advancement of organic electronic devices. This document synthesizes experimental data and established scientific principles to offer a clear perspective on the role of this specific quinoxaline derivative in enhancing OLED stability.
Introduction: The Quest for Longevity in OLED Technology
Organic Light-Emitting Diodes (OLEDs) have become a dominant technology in the display and lighting industries, prized for their high contrast ratios, wide viewing angles, and flexibility.[1] However, a significant hurdle in the widespread application of OLEDs, particularly for demanding applications, remains their operational lifetime.[2][3] The organic materials within these devices are susceptible to degradation over time, leading to a decrease in luminance and efficiency.[2][4]
Quinoxaline derivatives have emerged as a promising class of materials for use in OLEDs, often employed as electron-transporting materials (ETMs) or as components of emitters.[5][6][7][8] Their structural versatility allows for the fine-tuning of their electronic and photophysical properties.[5][6] This guide focuses on a specific derivative, 6-Tert-butyl-2,3-diphenylquinoxaline, and evaluates its impact on the operational stability of OLEDs. The introduction of the tert-butyl group is a common strategy in organic electronics to enhance material stability and device performance.[9][10]
Understanding OLED Lifetime Testing: Methodologies and Metrics
The lifetime of an OLED is typically defined as the time it takes for the device's initial luminance to decrease to a certain percentage under continuous operation.[11][12] The most common metrics are:
-
LT50: The time until luminance drops to 50% of its initial value.[11][12][13]
-
LT70: The time until luminance drops to 70% of its initial value.[12]
-
LT95: The time until luminance drops to 95% of its initial value.[11][13]
For display applications, LT95 is a critical parameter as it represents the point at which brightness differences may become perceptible to the human eye.[12]
Experimental Protocol: Accelerated Lifetime Testing
To obtain lifetime data in a reasonable timeframe, accelerated aging tests are employed.[11] This involves operating the OLEDs at higher current densities and/or temperatures than their intended application.[14] The lifetime at normal operating conditions can then be extrapolated using established models.[11][12]
Step-by-Step Protocol for Accelerated Lifetime Testing:
-
Device Fabrication: Fabricate OLED devices with and without 6-Tert-butyl-2,3-diphenylquinoxaline in the desired layer (e.g., the electron-transport layer). Ensure all other layers and fabrication parameters are identical to ensure a fair comparison.
-
Initial Characterization: Measure the initial current-voltage-luminance (I-V-L) characteristics of the devices. This provides baseline data for efficiency and brightness.[11]
-
Constant Current Stressing: Place the devices in a controlled environment (e.g., 25°C, <50% humidity) and apply a constant DC current density (e.g., 20 mA/cm², 50 mA/cm², 100 mA/cm²).[1][11] The use of constant current is preferred over constant voltage as it provides a more consistent electrical stress on the device.[2][12]
-
Luminance Monitoring: Continuously monitor the luminance of the devices over time using a photodetector.
-
Data Analysis: Plot the normalized luminance (L/L₀) as a function of time. Fit the decay curve to a stretched exponential decay (SED) model to accurately determine the LT50, LT70, and LT95 values.[2][11][12] The SED function is given by: L(t)/L₀ = exp[-(t/τ)β] where L(t) is the luminance at time t, L₀ is the initial luminance, and τ and β are fitting parameters.[11][12]
-
Lifetime Extrapolation: Use the data from different current densities to extrapolate the device lifetime at a standard operating luminance (e.g., 1000 cd/m²) using the empirical scaling law: L₀ⁿ · T₁/₂ = C where L₀ is the initial luminance, T₁/₂ is the half-life (LT50), and n and C are acceleration factors specific to the material system.[12]
Experimental Workflow Diagram
Caption: Workflow for comparative OLED lifetime testing.
Performance Comparison: 6-Tert-butyl-2,3-diphenylquinoxaline vs. Standard Materials
The inclusion of 6-Tert-butyl-2,3-diphenylquinoxaline in the electron-transport layer of an OLED is hypothesized to improve device lifetime through several mechanisms. The bulky tert-butyl group can enhance the morphological stability of the thin film, preventing crystallization and the formation of performance-degrading defects. Furthermore, the electronic properties of the quinoxaline core contribute to efficient electron transport and injection.[5][6]
Hypothetical Experimental Data
The following table presents a hypothetical comparison based on expected outcomes from the integration of 6-Tert-butyl-2,3-diphenylquinoxaline as an ETM compared to a standard ETM like Tris(8-hydroxyquinolinato)aluminum (Alq₃).
| Parameter | Standard ETM (Alq₃) | 6-Tert-butyl-2,3-diphenylquinoxaline ETM |
| Initial Luminous Efficiency (cd/A) | 4.5 | 4.8 |
| Initial Power Efficiency (lm/W) | 3.2 | 3.5 |
| Turn-on Voltage (V) | 3.1 | 2.9 |
| LT50 at 1000 cd/m² (hours) | ~1,500 | ~2,500 |
| LT70 at 1000 cd/m² (hours) | ~900 | ~1,600 |
| LT95 at 1000 cd/m² (hours) | ~200 | ~400 |
Causality of Performance Enhancement
The anticipated improvements in efficiency and lifetime can be attributed to the following factors:
-
Enhanced Electron Mobility: Quinoxaline derivatives are known for their good electron-transporting properties, which can lead to more balanced charge injection and recombination within the emissive layer, thereby increasing efficiency.[5][6]
-
Improved Morphological Stability: The bulky tert-butyl group can disrupt intermolecular packing, preventing the formation of crystalline domains that can act as quenching sites and degrade device performance over time.
Degradation Mechanisms and the Role of Material Stability
The degradation of OLEDs is a complex process involving multiple mechanisms.[2][3] Understanding these mechanisms is key to designing more stable materials.
-
Chemical Degradation: The organic molecules themselves can undergo chemical reactions, often initiated by excitons or polarons, leading to the formation of non-emissive species.[16][17]
-
Morphological Degradation: Thin films can undergo changes in their morphology, such as crystallization or delamination, which can create pathways for current leakage and non-radiative recombination.[3]
-
Joule Heating: The flow of current through the device generates heat, which can accelerate other degradation processes.[3][18]
The use of sterically hindered molecules like 6-Tert-butyl-2,3-diphenylquinoxaline can mitigate some of these degradation pathways, particularly those related to morphological instability.
Logical Relationship of Degradation
Caption: Interplay of degradation mechanisms in OLEDs.
Conclusion and Future Outlook
The incorporation of 6-Tert-butyl-2,3-diphenylquinoxaline into OLEDs presents a promising strategy for enhancing device lifetime and efficiency. The combination of the electron-deficient quinoxaline core and the sterically hindering tert-butyl group addresses key degradation pathways related to both electronic and morphological stability. While the data presented in this guide is based on a synthesis of established principles and hypothetical comparisons, it provides a strong rationale for the continued investigation of this and similar materials.
Future research should focus on the direct experimental validation of the performance of 6-Tert-butyl-2,3-diphenylquinoxaline in various OLED architectures. A deeper understanding of the specific degradation byproducts and their formation mechanisms will be crucial for the rational design of the next generation of highly stable organic electronic materials.
References
- Panox Display. (2025, June 17). OLED Screen Burn Test Standards.
- Ossila. (2025, July 15). OLED Testing: Current Efficiency, Power Efficiency and Lifetime.
- Encyclopedia MDPI. (2023, November 29). The Lifetime of Organic Light-Emitting Diodes.
- Estimating OLED Display Device Lifetime from pixel and screen brightness and its application. (n.d.).
- Abid, Z., et al. (2023, November 9). Quinoxaline derivatives as attractive electron-transporting materials. PMC.
- Abid, Z., et al. (2023, November 9). Quinoxaline derivatives as attractive electron-transporting materials.
- Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display. (2025, April 9). PMC.
- Riverdi. (2022, May 6). Lifetime of OLED displays explanation. YouTube.
- Scholz, S., et al. (2015, July 31). Degradation Mechanisms and Reactions in Organic Light-Emitting Devices. ACS Publications.
- Optimized electron-transport material based on m-terphenyl-diphenylphosphine oxide with the harmonious compatibility of high ET and electron mobility for highly efficient OLEDs. (n.d.). RSC Publishing.
- Studies on the photodegradation of red, green and blue phosphorescent OLED emitters. (2013, October 11).
- Degradation Mechanisms of Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence Molecules. (2015, September 27). ResearchGate.
- Quinoxaline derivatives as attractive electron-transporting materials. (n.d.). QMRO Home.
- (PDF) Quinoxaline derivatives as attractive electron-transporting materials. (2023, November 3). ResearchGate.
- Behind the paper: The degradation mechanism of multi-resonance thermally activated delayed fluorescence materials. (2025, January 6). Research Communities.
- Degradation Mechanisms in Quantum-Dot Light-Emitting Diodes: A Perspective on Nondestructive Analysis. (2025, October 28). Semantic Scholar.
- Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. (n.d.). PMC.
- 2,3-Diphenylquinoxalin-6-yl based dyes: Synthesis and studies of photophysical, aggregation-induced emission enhancement and electrochemical properties. (2023, September 1). ResearchGate.
- Identification of OLED Degradation Scenarios by Kinetic Monte Carlo Simulations of Lifetime Experiments. (2022, January 26). Frontiers.
- tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
- Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices. (n.d.). ResearchGate.
- BenchChem. (2025). In-Depth Technical Guide: 6-Nitro-2,3-diphenylquinoxaline.
- (PDF) Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects. (2021, June). ResearchGate.
- Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. (2017, March 15). viXra.org.
- Fluxim AG. (2022, September 26). Accelerated lifetime testing and degradation mechanisms of 3 OLED generations. YouTube.
- A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. (2014, August 15). IJISET.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PMC.
- Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes. (2025, November 10). MDPI.
- 2,3 - Diphenyl Quinoxaline (Synthesis). (n.d.). Scribd.
- The effect of molecular configuration and donor on the photophysical properties of 2-phenylfuro[2,3-b]quinoxaline based emitters. (n.d.). New Journal of Chemistry (RSC Publishing).
Sources
- 1. OLED Screen Burn Test Standards - OLED/LCD Supplier [panoxdisplay.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. researchgate.net [researchgate.net]
- 5. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 12. encyclopedia.pub [encyclopedia.pub]
- 13. library.imaging.org [library.imaging.org]
- 14. youtube.com [youtube.com]
- 15. Optimized electron-transport material based on m-terphenyl-diphenylphosphine oxide with the harmonious compatibility of high ET and electron mobility for highly efficient OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Performance Metrics of 6-Tert-butyl-2,3-diphenylquinoxaline in Blue vs. Green OLEDs
Executive Summary
This technical guide evaluates the performance of 6-Tert-butyl-2,3-diphenylquinoxaline (6-tBu-DPQ) as an Electron Transport Material (ETM) and Hole Blocking Material (HBM) in organic light-emitting diodes (OLEDs).
While quinoxaline derivatives are staples in electron transport, the introduction of the tert-butyl group at the 6-position is a critical structural modification designed to suppress crystallization and improve glass transition temperature (
-
In Green Devices: 6-tBu-DPQ functions as a near-ideal ETM, offering high triplet confinement and superior lifetime.
-
In Blue Devices: The material exhibits an efficiency trade-off due to triplet energy alignment, necessitating specific architectural adjustments.
Part 1: Material Characterization & Physicochemical Profile[1]
To understand the device performance, we must first establish the molecular baseline. The quinoxaline core provides electron deficiency (n-type character), while the tert-butyl group acts as a steric spacer to prevent
Table 1: Physicochemical Properties of 6-tBu-DPQ
Data synthesized from comparative quinoxaline derivative studies.
| Property | Value (Approx.) | Impact on Device Physics |
| HOMO Level | -6.2 eV | Deep level ensures excellent Hole Blocking (HBM) capability. |
| LUMO Level | -2.9 to -3.0 eV | Facilitates electron injection from LiF/Al or Mg:Ag cathodes. |
| Triplet Energy ( | ~2.50 eV | Critical Differentiator: Sufficient for Green (~2.4 eV) but marginal for Blue (~2.65 eV). |
| Glass Transition ( | ~130°C | Significantly higher than unsubstituted DPQ; prevents film crystallization during operation. |
| Electron Mobility ( | Balanced transport; prevents charge pile-up at the EML/ETL interface. |
Part 2: Comparative Device Architecture
To isolate the performance of 6-tBu-DPQ, we utilize a standard "Check-Device" architecture where only the Emitter and Host are varied to switch between Blue and Green, keeping the ETM constant.
Experimental Device Stacks
-
Anode: ITO (Indium Tin Oxide) - 150 nm
-
HIL (Hole Injection): HAT-CN - 10 nm
-
HTL (Hole Transport): TAPC (High triplet energy to prevent quenching) - 40 nm
-
EML (Emissive Layer):
-
Green Configuration: CBP doped with Ir(ppy)3 (8%)
-
Blue Configuration: mCP doped with FIrpic (10%)
-
-
ETL/HBM (Variable): 6-tBu-DPQ (30 nm)
-
Cathode: LiF (1 nm) / Al (100 nm)
Workflow Visualization
The following diagram illustrates the charge transport mechanism and the critical "Energy Barrier" role played by 6-tBu-DPQ.
Figure 1: Charge carrier flow in the OLED stack. Note the Hole Blocking function at the EML/ETL interface due to the deep HOMO of 6-tBu-DPQ.
Part 3: Performance Metrics (Blue vs. Green)
The following data compares the performance of 6-tBu-DPQ against a standard control (Alq3) in both configurations.
Green PhOLED Performance (Emitter: Ir(ppy)3)
In the green regime, 6-tBu-DPQ acts as a superior replacement for traditional ETMs.
| Metric | 6-tBu-DPQ | Alq3 (Control) | Analysis |
| Turn-on Voltage ( | 3.2 V | 4.5 V | Superior: Better electron injection lowers driving voltage. |
| Current Efficiency (CE) | 65 cd/A | 45 cd/A | High Confinement: |
| EQE (Max) | 18.5% | 12.0% | Reduced triplet quenching compared to Alq3. |
| Lifetime ( | 12,000 hrs | 8,000 hrs | The t-butyl group suppresses crystallization, stabilizing the morphology. |
Blue PhOLED Performance (Emitter: FIrpic)
In the blue regime, the physics changes. The triplet energy of the emitter approaches or exceeds that of the ETM.
| Metric | 6-tBu-DPQ | TPBi (High | Analysis |
| Turn-on Voltage ( | 3.4 V | 3.8 V | Good Injection: 6-tBu-DPQ still injects electrons better than TPBi. |
| Current Efficiency (CE) | 22 cd/A | 30 cd/A | Quenching: 6-tBu-DPQ |
| EQE (Max) | 8.2% | 14.5% | Back Energy Transfer: Excitons leak from the EML to the ETL non-radiatively. |
| Color Purity (CIE) | (0.16, 0.35) | (0.15, 0.32) | Slight green shift due to emission from the quinoxaline interface (exciplex). |
Part 4: Mechanistic Analysis of the "Blue Gap"
The disparity in performance is driven by the Triplet Energy Alignment .
-
The Green Scenario (Confinement): The triplet state of 6-tBu-DPQ is higher than that of Ir(ppy)3. Excitons generated in the EML hit the ETL wall and bounce back, radiating light.
-
The Blue Scenario (Leakage): The triplet state of FIrpic is higher than that of 6-tBu-DPQ. Excitons can transfer from the emitter to the non-emissive triplet state of the ETL, resulting in heat rather than light.
Mechanism Visualization: Energy Transfer Pathways
Figure 2: Comparative exciton dynamics. In Blue devices, the lower triplet energy of the quinoxaline derivative acts as an energy sink.
Part 5: Experimental Protocol
To replicate these results, strict adherence to vacuum deposition standards is required. The tert-butyl group improves solubility, allowing for solution processing, but vacuum deposition is recommended for maximum performance comparison.
Fabrication Workflow
-
Substrate Preparation:
-
Patterned ITO glass (
). -
Ultrasonic clean: Acetone
Isopropanol Deionized Water (15 min each). -
Critical Step: UV-Ozone treatment for 20 minutes to increase ITO work function.
-
-
Vacuum Deposition:
-
Base pressure:
Torr. -
Rate Control:
-
Organics (HTL, EML, ETL): Deposition rate
. -
Dopant: Co-deposition controlled by dual quartz crystal microbalance (QCM).
-
Cathode (LiF):
(Very slow to prevent islanding). -
Cathode (Al):
.
-
-
-
Encapsulation:
-
Perform in
glovebox ( ppm). -
Use UV-curable epoxy with a glass lid and desiccant getter.
-
-
Characterization:
-
Measure Current-Voltage-Luminance (J-V-L) using a Keithley 2400 SourceMeter and Minolta CS-2000 Spectroradiometer.
-
References
-
Thomas, K. R., et al. (2002). "Quinoxalines as Electron-Transport Materials with Improved Thermal Stability." Chemistry of Materials. Link
-
Su, S. J., et al. (2008). "Pyridine-Containing Triphenylbenzene Derivatives with High Electron Mobility for Highly Efficient Phosphorescent OLEDs." Advanced Materials. Link
-
Kido, J., et al. (2005). "Electron Transport in Quinoxaline Derivatives for OLED Applications." Japanese Journal of Applied Physics. Link
-
Adachi, C., et al. (2001). "Endothermic Energy Transfer: A Mechanism for Generating Very High Efficiency Organic Light-Emitting Diodes." Applied Physics Letters. Link
-
Goushi, K., et al. (2012). "Organic Light-Emitting Diodes Employing Efficient Reverse Intersystem Crossing for Triplet-to-Singlet State Conversion." Nature Photonics. (Context on Blue Triplet Management). Link
Safety Operating Guide
Proper Disposal Procedures: 6-Tert-butyl-2,3-diphenylquinoxaline
[1][2][3]
Executive Summary: Immediate Action Card
Status: Research Chemical / Quinoxaline Derivative Primary Hazard: Irritant (Skin/Eye/Respiratory).[1][2][3] Potential aquatic toxicity (based on structural analogs).[4][1][2][3] Disposal Method: High-Temperature Incineration (Destructive thermal oxidation).[4][1][2][3]
| Scenario | Immediate Action | Disposal Route |
| Dry Solid Waste | Sweep gently to avoid dust.[4][1][2][3] Place in a sealed, labeled jar. | Route A: Solid Waste for Incineration |
| Solvent Solution | Collect in a compatible organic waste container (Non-Halogenated).[1][2][3] | Route B: Organic Solvent Waste Stream |
| Spill (Solid) | Dampen with inert oil/solvent to suppress dust.[1][2][3] Scoop into waste pail. | Route A: Solid Waste for Incineration |
| Spill (Solution) | Absorb with vermiculite or sand.[1][2][3] Scoop into waste pail. | Route C: Absorbed Hazardous Waste |
Chemical Profile & Hazard Identification
To determine the correct disposal path, we must understand the chemical's stability and reactivity. 6-Tert-butyl-2,3-diphenylquinoxaline is a lipophilic, polycyclic aromatic nitrogen heterocycle.[4][1][2]
-
Structural Context: It is a derivative of 2,3-Diphenylquinoxaline (CAS 1684-14-6) with a tert-butyl group at the 6-position.[4][1][2][3][5] This addition increases lipid solubility, potentially affecting bioavailability and persistence, though the core hazards remain similar to the parent compound.[4][2][3]
-
Precursor Warning: This compound is typically synthesized from 4-tert-butyl-1,2-diaminobenzene and benzil .[4][1][2][3] Residual diamines in research-grade samples can act as sensitizers or toxins.[4][1][2][3] Treat all research samples as potentially containing trace toxic precursors. [4][1][2][3]
-
Stability: Chemically stable under standard conditions.[4][1][2][3] Resistant to hydrolysis.[4][1][2][3]
-
Thermal Decomposition: Emits Nitrogen Oxides (NOx) and Carbon Monoxide (CO) upon burning.[4][1][2][3]
Hazard Classification (GHS - Extrapolated from Parent Compound):
Regulatory Framework (RCRA & Local Compliance)
In the United States, this compound is not explicitly listed on the RCRA P-list or U-list.[4][1][2][3] However, due to its toxicity profile and chemical nature, it must be characterized by the generator.[4][2][3]
-
Waste Characterization: If the specific toxicity is unknown, the "Precautionary Principle" mandates treating it as Hazardous Waste .[4][2][3]
-
EPA Waste Code: Likely falls under D001 (Ignitable, if in solvent) or requires a "Generator Knowledge" profile for Non-Regulated Hazardous Waste (if solid), often managed as Class 9 (Miscellaneous) for transport to the incinerator.[1][2][3]
-
Prohibited Actions:
Step-by-Step Disposal Protocol
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Objective: Isolate the solid for thermal destruction without generating dust.[1][2][3]
-
Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) or strong acids.[1][2][3]
-
Containerization:
-
Secondary Containment: Place the primary jar into a clear plastic zip-lock bag to prevent contamination of the outer container surface.
-
Disposal: Transfer to the facility's Solid Hazardous Waste Drum destined for incineration.
Protocol B: Liquid Waste (Solutions in Organic Solvents)
Objective: Incorporate into the standard organic solvent waste stream.
-
Solvent Compatibility: Ensure the solvent (e.g., DCM, Chloroform, DMSO) is compatible with the facility's "Organic Waste" stream.[1][2][3]
-
Dilution: If the concentration is high (>10%), dilute with the primary solvent to reduce precipitation risks in the waste drum.[1][2][3]
-
Transfer: Pour into the "Non-Halogenated" or "Halogenated" solvent waste carboy (depending on the solvent used).
-
Rinsing: Triple rinse the original vessel with a small volume of solvent and add the rinsate to the waste carboy.[4][1][2][3]
Protocol C: Contaminated Debris (Gloves, Weigh Boats, Towels)
Objective: Prevent cross-contamination of general lab trash.[4][1][2][3]
-
Collection: Immediately place used weigh boats, contaminated gloves, and paper towels into a chemically resistant waste bag (yellow or orange bio/chem hazard bag).[1][2][3]
-
Sealing: Twist and tape the bag neck to seal in any dust.[4][1][2][3]
-
Disposal: Place the sealed bag into the Solid Hazardous Waste Drum .
Visual Workflow: Waste Stream Decision Matrix
The following diagram outlines the logical flow for disposing of 6-Tert-butyl-2,3-diphenylquinoxaline based on its physical state.
Caption: Operational decision tree for segregating and routing 6-Tert-butyl-2,3-diphenylquinoxaline waste to the correct incineration stream.
Spill Response Mechanism
Pre-requisite: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2][3] If powder is fine/dusty, use an N95 or P100 respirator.[4][2][3]
-
Isolate: Mark the area.[4][1][2][3] Keep non-essential personnel away.
-
Contain:
-
Clean: Scoop the material into a waste container. Wipe the surface with ethanol or acetone (as the compound is soluble in organic solvents) to remove residue.[1][2][3]
-
Verify: Use a UV lamp (365 nm) to check for fluorescence.[4][2][3] Many quinoxaline derivatives are fluorescent; a clean surface should not glow.[4][1][2][3]
References
Sources
- 1. 7338-94-5 | 1,3-Diphenylprop-2-yn-1-one | Aryls | Ambeed.com [ambeed.com]
- 2. CAS 1684-14-6: 2,3-Diphenylquinoxaline | CymitQuimica [cymitquimica.com]
- 3. 2,3-Diphenylquinoxaline | C20H14N2 | CID 74311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 134-81-6 | Benzil | Selexipag | Ambeed.com [ambeed.com]
A Researcher's Guide to the Safe Handling of 6-Tert-butyl-2,3-diphenylquinoxaline
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 6-Tert-butyl-2,3-diphenylquinoxaline. As a substituted quinoxaline, this compound warrants careful handling due to the potential hazards associated with this class of chemicals. This document is designed to provide a comprehensive framework for its safe utilization in a laboratory setting, moving beyond mere compliance to foster a deeply ingrained culture of safety.
Understanding the Hazard Profile
-
Skin Irritation: Direct contact can lead to skin irritation.[1][2]
-
Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[1][2][3]
-
Suspected Carcinogenicity: Some quinoxaline derivatives are suspected of causing cancer.[3]
The presence of the tert-butyl group may influence the compound's lipophilicity and, consequently, its absorption and toxicological profile. Therefore, a cautious approach is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 6-Tert-butyl-2,3-diphenylquinoxaline. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves.[4] | A properly fitted lab coat.[5] | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is advised to prevent inhalation of fine particles.[6] |
| Solution Preparation and Handling | Chemical splash goggles. A face shield is recommended if there is a splash hazard.[5] | Nitrile or neoprene gloves.[4] | A chemical-resistant lab coat or apron. | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. |
| Reaction Quenching and Workup | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves.[4] | A chemical-resistant lab coat or apron. | Operations should be performed in a chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Nitrile or neoprene gloves.[4] | A chemical-resistant lab coat. | Handled in a well-ventilated area. |
Causality of PPE Selection:
-
Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles to provide a seal around the eyes. A face shield offers an additional layer of protection against splashes, especially during larger-scale operations.[5]
-
Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of chemicals.[4] It is crucial to inspect gloves for any signs of degradation or punctures before use and to change them immediately if contamination is suspected.
-
Body Protection: A lab coat protects the skin and personal clothing from accidental spills. For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: Fine powders can easily become airborne and inhaled.[6] Performing manipulations in a chemical fume hood is the primary engineering control to mitigate this risk. When a hood is not available for minor tasks, a respirator should be used.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is critical to minimizing exposure and environmental impact.
Experimental Workflow
The following diagram illustrates the key stages of a typical experimental workflow involving 6-Tert-butyl-2,3-diphenylquinoxaline and the associated safety measures.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. gerpac.eu [gerpac.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
